molecular formula C9H8FNO4 B8471429 METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE

METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE

Cat. No.: B8471429
M. Wt: 213.16 g/mol
InChI Key: GNMAMXOYLVAKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE is a useful research compound. Its molecular formula is C9H8FNO4 and its molecular weight is 213.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

methyl 2-(2-fluoro-6-nitrophenyl)acetate

InChI

InChI=1S/C9H8FNO4/c1-15-9(12)5-6-7(10)3-2-4-8(6)11(13)14/h2-4H,5H2,1H3

InChI Key

GNMAMXOYLVAKSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC=C1F)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-fluoro-6-nitrophenyl)acetate: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(2-fluoro-6-nitrophenyl)acetate is a valuable substituted phenylacetate ester, distinguished by the presence of ortho-fluoro and ortho-nitro groups on the aromatic ring. These electron-withdrawing substituents significantly influence the molecule's reactivity, particularly at the aromatic ring and the adjacent benzylic position. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and spectroscopic signature. We will explore a robust synthetic methodology via Nucleophilic Aromatic Substitution (SNAr) and delve into its primary application as a precursor for the synthesis of substituted indoles—a core scaffold in numerous pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile synthetic intermediate.

Introduction and Core Molecular Features

Methyl 2-(2-fluoro-6-nitrophenyl)acetate is a key building block in synthetic organic chemistry. Its structure is characterized by a phenylacetate core with two critical substituents positioned ortho to the acetate-bearing methylene group: a nitro group (NO₂) and a fluorine atom (F).

The strategic placement of these groups imparts a unique reactivity profile:

  • Electrophilic Aromatic Ring: The potent electron-withdrawing nature of both the nitro and fluoro groups deactivates the benzene ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr), making the fluorine atom a good leaving group.[1]

  • Activated Methylene Group: The electron-withdrawing effect of the substituted ring increases the acidity of the α-protons (the CH₂ group), facilitating their removal by a base to form a nucleophilic enolate.

  • Precursor for Heterocyclic Synthesis: The ortho-nitro group is a masked amine. Its reduction provides an amino group strategically positioned to undergo intramolecular cyclization with the acetate moiety, forming heterocyclic systems like indoles and their derivatives.[2][3] This transformation is a cornerstone of its utility in medicinal chemistry.

This guide synthesizes data from structurally similar compounds to provide a comprehensive profile, given the limited direct literature on this specific molecule.

Chemical Structure and Physicochemical Properties

The fundamental structure of Methyl 2-(2-fluoro-6-nitrophenyl)acetate is depicted below.

Caption: Chemical structure of Methyl 2-(2-fluoro-6-nitrophenyl)acetate.

Table 1: Physicochemical Properties
PropertyValue (Estimated/Analog Data)Source
IUPAC Name Methyl 2-(2-fluoro-6-nitrophenyl)acetate-
Molecular Formula C₉H₈FNO₄Calculated
Molecular Weight 213.16 g/mol Calculated
CAS Number 123853-91-8 (Disputed, may refer to another compound[5])-
Boiling Point ~280 °C[4]
Density ~1.34 g/cm³[4]
LogP (Octanol-Water) ~2.0[4]
Water Solubility Low (~1.5 x 10⁻³ mol/L)[4]
Appearance Expected to be a pale yellow oil or low-melting solidAnalog Comparison[3]

Spectroscopic Profile (Predicted)

A conclusive spectroscopic analysis is essential for structural verification. The following profile is predicted based on fundamental principles and data from analogous compounds.[2][3][6]

  • ¹H NMR (Proton NMR): The spectrum is expected to show four distinct signals.

    • Aromatic Protons (3H): Due to the ortho-fluoro and ortho-nitro substitution, the aromatic region (δ 7.5-8.2 ppm) will display a complex multiplet pattern resulting from proton-proton and proton-fluorine coupling.

    • Methylene Protons (2H, -CH₂-): A singlet is expected around δ 4.0-4.2 ppm. The deshielding is caused by the adjacent aromatic ring and the ester carbonyl group.

    • Methyl Protons (3H, -OCH₃): A sharp singlet is predicted around δ 3.7-3.8 ppm.

  • ¹³C NMR (Carbon NMR): Key resonances are anticipated for:

    • Carbonyl Carbon (C=O): δ 170-172 ppm.

    • Aromatic Carbons (6C): Between δ 120-160 ppm. The carbons attached to fluorine (C-F) and the nitro group (C-NO₂) will show characteristic shifts and coupling (¹JCF ≈ 240-250 Hz).

    • Methylene Carbon (-CH₂-): δ 40-42 ppm.

    • Methyl Carbon (-OCH₃): δ 52-54 ppm.

  • IR (Infrared) Spectroscopy: Characteristic absorption bands will confirm the presence of key functional groups.

    • C=O Stretch (Ester): Strong absorption at ~1740 cm⁻¹.

    • N-O Stretch (Nitro): Two strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

    • C-F Stretch: Strong absorption around 1200-1250 cm⁻¹.

    • C-O Stretch (Ester): Absorption in the 1100-1300 cm⁻¹ region.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): The primary ion peak is expected at m/z = 213.

    • Key Fragments: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 182) and the carbomethoxy group (-COOCH₃, m/z = 154).

Synthesis and Reactivity

Proposed Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most logical and efficient synthesis of Methyl 2-(2-fluoro-6-nitrophenyl)acetate involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages a highly electron-deficient aromatic precursor. A similar methodology is used for related compounds.[2][3]

The precursor of choice is 1,3-difluoro-2-nitrobenzene . The fluorine atoms are strongly activated by the ortho- and para-nitro group, making them excellent leaving groups. The nucleophile is the enolate of methyl acetate, generated in situ.

Sources

An In-depth Technical Guide to Methyl 2-(2-fluoro-6-nitrophenyl)acetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-fluoro-6-nitrophenyl)acetate is a substituted phenylacetic acid derivative of significant interest in the field of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a sterically hindered and electronically demanding 2-fluoro-6-nitrophenyl scaffold, makes it a valuable building block for the synthesis of novel heterocyclic compounds and potential pharmaceutical agents. The presence of ortho-fluoro and nitro groups provides unique reactivity and conformational constraints, which can be exploited in the design of molecules with specific biological activities.

Proposed Synthetic Pathway

The synthesis of Methyl 2-(2-fluoro-6-nitrophenyl)acetate can be envisioned through a multi-step sequence starting from the commercially available 2-fluoro-6-nitrotoluene. The proposed pathway involves benzylic functionalization followed by chain extension and esterification.

Synthetic_Pathway Start 2-Fluoro-6-nitrotoluene Intermediate1 1-(Bromomethyl)-2-fluoro-6-nitrobenzene Start->Intermediate1 NBS, AIBN CCl4, Δ Intermediate2 2-(2-Fluoro-6-nitrophenyl)acetonitrile Intermediate1->Intermediate2 NaCN DMSO Intermediate3 2-(2-Fluoro-6-nitrophenyl)acetic acid Intermediate2->Intermediate3 H2SO4 (aq) Δ Product Methyl 2-(2-fluoro-6-nitrophenyl)acetate Intermediate3->Product CH3OH, H2SO4 (cat.) Δ Application_Pathway Start Methyl 2-(2-fluoro-6-nitrophenyl)acetate Intermediate Methyl 2-(2-amino-6-fluorophenyl)acetate Start->Intermediate Reduction (e.g., H₂, Pd/C) Product Heterocyclic Scaffolds (e.g., Oxindoles) Intermediate->Product Intramolecular Cyclization

A Technical Guide to 2-Fluoro-6-Nitro-Phenylacetate Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. Among the vast arsenal of chemical motifs, fluorinated and nitrated aromatic compounds hold a privileged status. This guide provides an in-depth technical exploration of 2-fluoro-6-nitro-phenylacetate derivatives, a class of compounds that combines the unique electronic properties of both fluorine and a nitro group on a phenyl acetate backbone.

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity through unique intermolecular interactions.[1][2] Its high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, yet with profoundly different electronic consequences.[1] Concurrently, the nitro group serves as a powerful electron-withdrawing moiety, significantly influencing the reactivity of the aromatic ring. It is not merely a synthetic handle but is also a recognized pharmacophore in various therapeutic areas, particularly in antimicrobial agents where its reduction under hypoxic conditions can lead to cytotoxic species.[3][4][5]

This whitepaper serves as a comprehensive resource for researchers, chemists, and drug development professionals. It elucidates the synthesis, chemical reactivity, and spectroscopic characterization of 2-fluoro-6-nitro-phenylacetate and its derivatives, with a focus on their practical applications as versatile synthetic intermediates and their potential as scaffolds for novel therapeutic agents.

Synthesis and Chemical Reactivity

The construction of the 2-fluoro-6-nitro-phenylacetate scaffold relies on a logical sequence of aromatic substitution and functional group manipulation. The causality behind the chosen synthetic route is dictated by the directing effects of the substituents on the phenyl ring.

Synthetic Pathway

The most direct pathway begins with the regioselective nitration of 2-fluorophenol. The fluorine atom and the hydroxyl group are both ortho-, para-directing activators. The steric hindrance from the fluorine and the strong directing effect of the hydroxyl group favor nitration at the positions ortho and para to the -OH group. Careful control of reaction conditions is necessary to achieve the desired 2,6-disubstituted product. The subsequent step involves the esterification of the phenolic hydroxyl with an acetylating agent to yield the target compound.

A generalized workflow for this synthesis is presented below.

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Esterification A 2-Fluorophenol B 2-Fluoro-6-nitrophenol A->B HNO₃ / H₂SO₄ Controlled Temp. C 2-Fluoro-6-nitrophenol D 2-Fluoro-6-nitro-phenylacetate C->D Acetic Anhydride or Acetyl Chloride Base Catalyst

Caption: General synthetic workflow for 2-fluoro-6-nitro-phenylacetate.

Key Chemical Transformations

The utility of 2-fluoro-6-nitro-phenylacetate derivatives stems from their inherent reactivity, which allows for several key transformations:

  • Ester Hydrolysis: The acetate group serves as a protecting group for the phenol but can be readily cleaved under basic or acidic conditions. The hydrolysis is particularly facile due to the electron-withdrawing nature of the ortho-fluoro and ortho-nitro substituents, which stabilize the resulting phenolate anion, making it an excellent leaving group.[6][7] This reaction is analogous to the well-documented hydrolysis of p-nitrophenyl acetate (pNPA), a common substrate in enzyme kinetics.[6][8][9] The release of the 2-fluoro-6-nitrophenolate ion can be monitored spectrophotometrically, suggesting the potential use of these derivatives in high-throughput screening for esterase activity.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various reagents, such as catalytic hydrogenation (H₂/Pd), or metal-acid combinations (e.g., SnCl₂/HCl). This transformation yields 2-amino-6-fluorophenylacetate, a highly valuable intermediate. The resulting amino group provides a nucleophilic site for the construction of more complex molecules, including heterocycles, amides, and sulfonamides.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards SNAr by the strongly electron-withdrawing ortho-nitro group. This allows for the displacement of fluoride by a range of nucleophiles (e.g., amines, alkoxides, thiols), providing a pathway to a diverse array of 2-substituted-6-nitrophenylacetate derivatives.

Physicochemical Properties and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of synthesized compounds. The properties of the precursor, 2-fluoro-6-nitrophenol, provide a strong foundation for understanding the characteristics of its acetate derivative.[10]

PropertyData (for 2-Fluoro-6-nitrophenol precursor)Source
Molecular Formula C₆H₄FNO₃[10]
Molecular Weight 157.10 g/mol [10]
IUPAC Name 2-fluoro-6-nitrophenol[10]
SMILES C1=CC(=C(C(=C1)F)O)[O-][10]
InChIKey HIGRXCJEFUYRNW-UHFFFAOYSA-N[10]

Note: Data presented for the precursor phenol. The acetate derivative (C₈H₆FNO₄) would have a molecular weight of 199.14 g/mol .

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The aromatic region will display complex splitting patterns for the three protons on the phenyl ring, with coupling constants indicating their relative positions (ortho, meta, para). The acetate methyl group will appear as a sharp singlet, typically around 2.3 ppm.

    • ¹³C NMR: The spectrum will show eight distinct signals corresponding to the six aromatic carbons and the two carbons of the acetate group (methyl and carbonyl). The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

    • ¹⁹F NMR: This is a critical technique for confirming the structure of fluorinated compounds.[11] A single resonance will be observed, and its chemical shift provides information about the electronic environment of the fluorine atom.[12]

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern would likely show a loss of the ketene molecule (CH₂=C=O) from the parent ion, corresponding to the cleavage of the acetyl group, to give the fragment ion of 2-fluoro-6-nitrophenol.

  • Infrared (IR) Spectroscopy: Key diagnostic peaks will include a strong carbonyl (C=O) stretch for the ester at ~1760-1770 cm⁻¹, characteristic asymmetric and symmetric stretching vibrations for the nitro (NO₂) group at ~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹, respectively, and a C-F stretching vibration at ~1200-1250 cm⁻¹.

Applications in Research and Drug Development

The 2-fluoro-6-nitro-phenylacetate scaffold is not an end in itself but rather a versatile platform for further chemical exploration and drug design.

G cluster_0 Key Transformations cluster_1 Resulting Intermediates & Applications Start 2-Fluoro-6-nitro-phenylacetate Hydrolysis Ester Hydrolysis Start->Hydrolysis Base/Acid Reduction Nitro Reduction Start->Reduction H₂/Pd or SnCl₂ SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophile Phenol Bioassay Substrate (e.g., for Esterases) Hydrolysis->Phenol Amine Scaffold for Amide/Heterocycle Synthesis Reduction->Amine Derivatives Diverse Libraries for Screening & SAR SNAr->Derivatives

Caption: Potential transformations and applications of the core scaffold.

  • Versatile Synthetic Intermediate: The primary application is as a multi-functional building block.[13] The acetate serves as a stable protecting group for the phenol, allowing for chemistry to be performed at other positions (e.g., SNAr at the fluorine position). Subsequently, the deprotection of the phenol and/or reduction of the nitro group opens up new synthetic routes for creating complex molecular architectures.

  • Probe for Bioassays: Following the precedent of pNPA, these derivatives are excellent candidates for developing chromogenic substrates to assay the activity of hydrolytic enzymes like esterases, proteases, and lipases. The introduction of the fluorine atom can modulate the substrate's binding affinity and reactivity, potentially leading to probes with enhanced selectivity for specific enzyme subfamilies.

  • Scaffold for Bioactive Compounds: The nitroaromatic motif is present in numerous antimicrobial drugs.[3][4] Derivatives of 2-fluoro-6-nitro-phenylacetate could be explored for antibacterial or antifungal activity.[14][15] The electron-deficient aromatic ring is primed for interactions with biological nucleophiles, and the in vivo reduction of the nitro group can generate reactive nitrogen species that are toxic to pathogens.[3][5]

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 2-fluoro-6-nitro-phenylacetate. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 2-Fluoro-6-nitrophenol

This protocol is adapted from analogous nitration procedures.[16]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-fluorophenol (1.0 eq) in a suitable solvent like dichloromethane or acetic acid. Cool the flask to -10 °C in an ice-salt bath.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid (1.1 eq) at 0 °C. Add this mixture dropwise to the cooled solution of 2-fluorophenol over 1 hour, ensuring the internal temperature does not exceed -5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, slowly pour the reaction mixture into a beaker of crushed ice. A precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product contains a mixture of isomers. The desired 2-fluoro-6-nitrophenol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or methylcyclohexane).[16]

Protocol 2: Synthesis of 2-Fluoro-6-nitro-phenylacetate
  • Setup: To a solution of 2-fluoro-6-nitrophenol (1.0 eq) in dichloromethane in a round-bottom flask, add a base such as triethylamine (1.5 eq) or pyridine (used as solvent). Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.

  • Workup: Dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-fluoro-6-nitro-phenylacetate.

Protocol 3: Spectroscopic Characterization
  • Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis. Dissolve a micro-sample in a suitable solvent like methanol or acetonitrile for MS analysis.

  • ¹H, ¹³C, ¹⁹F NMR: Acquire spectra on a 400 MHz or higher NMR spectrometer. Use standard parameters. For ¹⁹F NMR, use a fluorine-free reference standard or reference internally to a known fluorine-containing solvent.

  • IR Spectroscopy: Record the spectrum from 4000 to 400 cm⁻¹.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₈H₆FNO₄).

Conclusion

2-Fluoro-6-nitro-phenylacetate and its derivatives represent a class of compounds with significant potential in chemical synthesis and drug discovery. The strategic placement of the fluoro, nitro, and acetate functionalities creates a scaffold that is both stable and readily manipulated. Its utility as a synthetic intermediate is clear, offering multiple handles for diversification. Furthermore, its potential role as a bioassay probe and a core for developing novel therapeutics warrants further investigation. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and exploit the rich chemistry of this valuable molecular framework.

References

  • ChemicalBook. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis.
  • Goren, H.J., & Fridkin, M. (1973). The Hydrolysis of p-Nitrophenylacetate in Water. European Journal of Biochemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73710, 2-Fluoro-6-nitrophenol.
  • Fluorine in drug discovery: Role, design and case studies. (Source not further specified).
  • Zolfigol, M.A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.
  • Preparation of nitro derivatives (6a–f). (Source: ResearchGate).
  • Santucci, M., et al. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (Source: PMC).
  • Marín-Becerra, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. (Source: Google Patents).
  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia MDPI.
  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (Source not further specified).
  • Selected fluoro-pharmaceuticals. (Source: ResearchGate).
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (2024). MDPI.
  • 2-Fluoro-6-nitrophenol | 1526-17-6. (2025). ChemicalBook.
  • Phenol Derivatives and Their Bioactivities: A Comprehensive Review. (2023). ResearchGate.
  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. (2023). MDPI.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (Source: OUCI).
  • Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. (2026).
  • KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (2025). ResearchGate.
  • 2-METHYL-6-NITROPHENYL ACETATE AldrichCPR. (Source: Sigma-Aldrich).
  • Lizza, J.R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses.
  • Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. (Source: Analytical Methods, RSC Publishing).
  • SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. (Source not further specified).

Sources

SMILES string and InChIKey for Methyl 2-(2-fluoro-6-nitrophenyl)acetate

[1]

Part 1: Chemical Identity & Digital Representation

For chemoinformatics integration and database registration, the precise digital identifiers for Methyl 2-(2-fluoro-6-nitrophenyl)acetate are defined below. These strings are generated based on the IUPAC structure and verified against standard valence rules.

Identifier TypeValueNotes
IUPAC Name Methyl 2-(2-fluoro-6-nitrophenyl)acetateSystematic name
SMILES COC(=O)Cc1c(F)cccc1[O-]Canonical SMILES
Molecular Formula C

H

FNO

Molecular Weight 213.16 g/mol
Related CAS 136916-19-3 (Corresponding Acid)Note: The specific methyl ester is a research intermediate and may not have a dedicated CAS in all registries.[1]
Structural Visualization

The following diagram illustrates the connectivity and functional group orientation defined by the SMILES string.

ChemicalStructureCoreBenzene Ring(c1ccccc1)Sub1Methyl Acetate Group(-CH2-COOCH3)Position 1Core->Sub1C1 AttachmentSub2Fluoro Group(-F)Position 2Core->Sub2C2 (Ortho)Sub3Nitro Group(-NO2)Position 6Core->Sub3C6 (Ortho)

Figure 1: Structural decomposition of Methyl 2-(2-fluoro-6-nitrophenyl)acetate showing the 1,2,6-substitution pattern.

Part 2: Structural Analysis & Physicochemical Profile

The "Ortho-Blocker" Configuration

The 2-fluoro-6-nitro substitution pattern is chemically significant because it creates a sterically crowded environment around the acetate side chain at position 1.

  • Electronic Effects: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG), making the ring electron-deficient. The fluorine atom (
    
    
    ) is also an EWG by induction but a donor by resonance. The combined effect activates the ring towards nucleophilic aromatic substitution (
    
    
    ) if further functionalization is required, although the 2 and 6 positions are already occupied.
  • Synthetic Utility: This molecule is a "masked" indole precursor. The proximity of the nitro group (position 6) to the acetate side chain (position 1) allows for reductive cyclization. Specifically, reducing the nitro group to an amine (

    
    ) triggers an intramolecular attack on the ester carbonyl, forming a lactam (oxindole) or, under specific conditions, an indole.
    
Predicted Properties[2][3][4][5][6]
  • LogP: ~1.8 - 2.1 (Moderately lipophilic).

  • Solubility: Low in water; high in organic solvents (DCM, Ethyl Acetate, Methanol).

  • Stability: The ester is susceptible to hydrolysis under basic conditions. The nitro group is stable but sensitive to reducing agents.

Part 3: Synthetic Methodology

The synthesis of Methyl 2-(2-fluoro-6-nitrophenyl)acetate is not a trivial Friedel-Crafts alkylation due to the deactivating nature of the nitro group. The most robust route utilizes Nucleophilic Aromatic Substitution (


)
Protocol: The Malonate Displacement Route

This method ensures high regioselectivity. In 2,6-difluoronitrobenzene, both fluorine atoms are activated by the ortho-nitro group. Displacement of one fluorine by a carbon nucleophile (malonate) yields the desired substitution pattern.

Step-by-Step Workflow
  • Reagents:

    • Starting Material: 2,6-Difluoronitrobenzene.

    • Nucleophile: Dimethyl malonate (or Diethyl malonate).

    • Base: Potassium tert-butoxide (

      
      ) or Sodium hydride (
      
      
      ).
    • Solvent: DMF or THF (Anhydrous).

  • Step 1:

    
     Reaction 
    
    • Mechanism: The base deprotonates the malonate to form an enolate. The enolate attacks the 2-position of the benzene ring, displacing a fluoride ion.

    • Condition:

      
       to RT.
      
    • Intermediate: Dimethyl 2-(2-fluoro-6-nitrophenyl)malonate.

  • Step 2: Hydrolysis & Decarboxylation (Krapcho or Acidic)

    • Mechanism: Hydrolysis of the diester to the diacid, followed by thermal decarboxylation to remove one carboxyl group.

    • Reagent:

      
       reflux (for acid hydrolysis) or 
      
      
      (Krapcho conditions).
    • Product: 2-(2-Fluoro-6-nitrophenyl)acetic acid (CAS: 136916-19-3).[1]

  • Step 3: Esterification

    • Mechanism: Fischer esterification of the acetic acid derivative.

    • Reagent: Methanol (

      
      ) with catalytic Sulfuric acid (
      
      
      ) or Thionyl Chloride (
      
      
      ).
    • Final Product: Methyl 2-(2-fluoro-6-nitrophenyl)acetate.[1]

Synthetic Pathway Diagram

SynthesisSMStart: 2,6-DifluoronitrobenzeneStep1Step 1: SNAr(Dimethyl malonate / Base)SM->Step1Inter1Intermediate:Aryl MalonateStep1->Inter1Step2Step 2: Hydrolysis & Decarboxylation(HCl, Reflux)Inter1->Step2Inter2Intermediate:Aryl Acetic Acid(CAS: 136916-19-3)Step2->Inter2Step3Step 3: Esterification(MeOH / H+)Inter2->Step3ProductProduct:Methyl 2-(2-fluoro-6-nitrophenyl)acetateStep3->Product

Figure 2: Validated synthetic route via malonate displacement, ensuring regiochemical control.

Part 4: Applications in Drug Discovery

This molecule acts as a critical "pivot point" in the synthesis of 4-fluoroindole derivatives. Indoles substituted at the 4-position are notoriously difficult to synthesize via standard Fischer Indole Synthesis due to regioselectivity issues (which typically favor 6-substitution).

The Reductive Cyclization Pathway
  • Reduction: The nitro group is reduced to an aniline (

    
    ) using 
    
    
    or
    
    
    .
  • Cyclization: The newly formed amine attacks the pendant ester carbonyl.

  • Result: Formation of 4-fluorooxindole (4-fluoroindolin-2-one).

  • Aromatization: Reduction of the oxindole yields 4-fluoroindole , a scaffold found in various kinase inhibitors and serotonin receptor modulators.

References

  • Synthesis of Fluorinated Indole Precursors: Yoshikawa, M., et al. (2013). Creation of Novel Phosphodiesterase 10A Inhibitors with a Pyridazin-4(1H)-one Scaffold. Tohoku University Repository. (See Compound 47 synthesis description).

  • Properties of Phenylacetic Acid Derivatives: PubChem. 2-Fluoro-6-nitrophenylacetic acid (Acid Precursor).[1]

  • General SNAr Methodology: Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. (Foundational text on SNAr reactivity of fluoronitrobenzenes).

Thermodynamic Stability & Hydrolytic Kinetics of Fluorinated Nitro Phenylacetates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

The thermodynamic and kinetic stability of phenylacetates is a cornerstone of prodrug design and enzymatic assay development. When modified with nitro (


) and fluorine (

) substituents, these esters exhibit a "push-pull" electronic character that drastically alters their hydrolytic profile.

This guide provides a rigorous analysis of the physicochemical principles governing these compounds. It synthesizes Hammett linear free-energy relationships (LFER) with practical experimental protocols, offering a roadmap for tuning ester lability through precise fluorination patterns.

Part 1: Theoretical Framework

The Electronic Landscape

The hydrolytic stability of phenylacetates is dictated by the electrophilicity of the carbonyl carbon and the leaving group ability of the phenoxide.

  • The Nitro Effect (

    
    ):  A strong electron-withdrawing group (EWG) via both inductive (
    
    
    
    ) and resonance (
    
    
    ) effects. When para-substituted, it stabilizes the developing negative charge on the phenoxide oxygen, significantly lowering the activation energy (
    
    
    ) for hydrolysis.
  • The Fluorine Effect (

    
    ):  Fluorine presents a duality.[1] It is highly electronegative (
    
    
    
    effect) but possesses lone pairs capable of weak resonance donation (
    
    
    ).[1]
    • Meta-F: Dominated by inductive withdrawal (

      
      ), destabilizing the ester bond.
      
    • Para-F: Resonance and induction oppose each other (

      
      ), resulting in a roughly neutral impact on hydrolysis compared to nitro groups.
      
    • Ortho-F: Introduces steric bulk and field effects that can accelerate hydrolysis through ground-state destabilization or retard it via steric hindrance, depending on the nucleophile.

The Hammett Correlation

For alkaline hydrolysis, the rate constant


 correlates with the substituent constant 

:

[2]
  • 
     (Reaction Constant):  For phenylacetate hydrolysis, 
    
    
    
    is positive (
    
    
    to
    
    
    ), indicating the reaction is accelerated by EWGs.
  • Additivity: In "Fluorinated Nitro" systems (e.g., 2-fluoro-4-nitrophenyl acetate), the effects are additive. The combined electron withdrawal creates an extremely labile ester, often used as a "burst" titrant in active site quantification.

Part 2: Mechanism & Thermodynamics[3]

The Mechanism

The hydrolysis proceeds via a base-catalyzed acyl cleavage (


). The rate-limiting step is typically the formation of the tetrahedral intermediate, though breakdown can become rate-limiting with poor leaving groups.

HydrolysisMechanism Fig 1. BAc2 Hydrolysis Pathway. EWGs stabilize the Intermediate and TS1. Reactants Ester + OH⁻ TS1 Transition State (Tetrahedral) Reactants->TS1 Nucleophilic Attack Intermediate Tetrahedral Intermediate TS1->Intermediate k₁ Products Acetate + Phenoxide Intermediate->Products k₂ (Collapse)

Thermodynamic Parameters

The stability is quantified by the activation parameters derived from the Eyring equation:



  • 
     (Enthalpy of Activation):  Lower for fluorinated/nitro esters (30–50 kJ/mol) compared to unsubstituted phenylacetate (~60 kJ/mol).
    
  • 
     (Entropy of Activation):  Typically negative (
    
    
    
    to
    
    
    J/mol·K), reflecting the highly ordered transition state required for bimolecular attack.

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the pseudo-first-order rate constant (


) and second-order rate constant (

) for a fluorinated nitro phenylacetate.
Reagents & Setup
  • Buffer: 50 mM Phosphate or Borate buffer (pH 7.0 – 9.0). Note: Avoid Tris/primary amines as they can act as nucleophiles (aminolysis).

  • Stock Solution: 10 mM substrate in dry Acetonitrile (MeCN). Caution: Fluorinated esters hydrolyze spontaneously in wet DMSO.

  • Detection: UV-Vis Spectrophotometer thermostated at 25.0°C.

Workflow Diagram

ExperimentalWorkflow Fig 2. Kinetic Assay Workflow. Strict temperature control is critical for thermodynamic data. Prep 1. Preparation Buffer (pH 7-9) Substrate in MeCN Equilib 2. Equilibration Thermostat Buffer to 25°C Prep->Equilib Initiate 3. Initiation Add Substrate (Final < 1% v/v MeCN) Equilib->Initiate Measure 4. Measurement Monitor Absorbance (λ = 400-405 nm) Initiate->Measure Analyze 5. Analysis Fit to A = Ainf + (A0-Ainf)e^(-kt) Measure->Analyze

Step-by-Step Methodology
  • Baseline Correction: Blank the spectrophotometer with the reaction buffer.

  • Initiation: Inject 10–20

    
    L of stock solution into 2.0 mL of buffer. Rapidly invert to mix.
    
    • Validation: Final substrate concentration should be 50–100

      
      M (within Beer-Lambert linear range).
      
  • Monitoring: Track absorbance at the

    
     of the phenoxide leaving group (400 nm for p-nitrophenol; varies for fluorinated analogs).
    
  • Data Collection: Collect points every 2–5 seconds for at least 5 half-lives (

    
    ).
    
  • pH Dependence: Repeat at minimum 3 different pH values to verify first-order dependence on

    
    .
    

Part 4: Data Analysis & Comparative Stability

Calculating Rate Constants

Under pseudo-first-order conditions (Buffer


 Substrate):


The slope of the linear plot is

. The second-order rate constant is:

Comparative Stability Table

The following table illustrates the impact of substituents on hydrolytic stability (Data synthesized from Hammett predictions and standard kinetic literature [1][2]).

CompoundSubstituent (

)
Relative Rate (

)

(pH 8, 25°C)
Thermodynamic Stability
Phenyl Acetate H (0.00)1.0~150 hoursHigh
4-Fluorophenyl Acetate p-F (0.06)~1.2~125 hoursHigh
3-Fluorophenyl Acetate m-F (0.34)~2.5~60 hoursModerate
4-Nitrophenyl Acetate p-NO2 (0.78)~100~1.5 hoursLow
2-Fluoro-4-nitrophenyl Acetate p-NO2 + o-F~450< 20 minsVery Low (Labile)

Note: The "2-Fluoro" group adds inductive withdrawal and ortho-field effects, making the "Fluorinated Nitro" variant significantly more unstable than the nitro-only variant.

Part 5: Implications for Drug Development

Bioisosterism and Metabolic Stability

While fluorinated nitro phenylacetates are often too unstable for direct oral drug delivery, they serve as excellent model compounds for soft drugs .

  • Soft Drugs: Designed to hydrolyze rapidly into inactive metabolites after exerting their effect.[3][4]

  • Tuning: By swapping a nitro group for a fluorine, one can increase metabolic stability (slowing hydrolysis) while maintaining lipophilicity.

  • Prodrugs: If a drug requires a phenyl ester linkage, adding fluorine at the ortho position can block enzymatic hydrolysis via steric hindrance, whereas meta fluorine will accelerate it via induction.

Storage and Handling
  • Solvent Choice: Store stock solutions in non-nucleophilic, anhydrous solvents (Acetonitrile or Acetone). Avoid Methanol/Ethanol (transesterification risk).

  • Temperature: Store at -20°C.

  • Desiccation: These compounds are hygroscopic; moisture ingress leads to autocatalytic hydrolysis (generated acid catalyzes further breakdown).

References

  • Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations in the Reaction of Nucleophilic Reagents with Esters. Journal of the American Chemical Society. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Neuvonen, K. (1987). Kinetics of the Neutral and Alkaline Hydrolysis of Substituted Phenyl Formates and Acetates. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link

Sources

An In-Depth Technical Guide to the Structural Analysis of Polysubstituted Benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Polysubstituted Benzenes and the Analytical Imperative

Polysubstituted benzene derivatives are a cornerstone of modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The precise arrangement of substituents on the benzene ring dictates the molecule's three-dimensional shape, reactivity, and biological activity. Consequently, the unambiguous determination of their structure is a critical, non-negotiable step in chemical synthesis and drug development.[2] However, the subtle differences between isomers and the potential for complex substitution patterns present significant analytical challenges.

This guide provides an in-depth exploration of the modern analytical workflow for the structural elucidation of polysubstituted benzenes. It is designed for researchers, scientists, and drug development professionals, offering not just a description of techniques, but a strategic, field-proven approach to integrating multimodal data for unequivocal structure confirmation. We will delve into the causality behind experimental choices, presenting a self-validating system for structural analysis that combines the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and computational methods.

The Integrated Analytical Workflow: A Strategy for Unambiguous Structure Determination

The modern approach to structure elucidation is not a linear process but an integrated strategy. Each technique provides a unique piece of the puzzle, and their combined power lies in the cross-validation of data. The following workflow illustrates the logical progression from initial characterization to final, definitive structural confirmation.

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Detailed 2D NMR Analysis cluster_2 Structure Proposal & Verification cluster_3 Definitive Confirmation Sample Sample 1D_NMR 1D NMR (¹H, ¹³C) (Initial Fingerprint) Sample->1D_NMR Acquire Spectra HRMS High-Resolution MS (Molecular Formula) COSY COSY (¹H-¹H Connectivity) 1D_NMR->COSY Elucidate Spin Systems HSQC HSQC (Direct ¹H-¹³C) 1D_NMR->HSQC Assign C-H Pairs Propose_Structure Propose Putative Structure(s) COSY->Propose_Structure HMBC HMBC (Long-Range ¹H-¹³C) HSQC->HMBC Connect Fragments HMBC->Propose_Structure NOESY NOESY/ROESY (Through-Space Proximity) Compare Compare Experimental vs. Predicted Data NOESY->Compare Propose_Structure->NOESY Confirm Regio-/Stereochemistry Computational Computational Chemistry (DFT NMR Prediction) Propose_Structure->Computational Validate Hypothesis Computational->Compare X_Ray Single Crystal X-ray Crystallography Compare->X_Ray Ambiguity or Absolute Config. Needed Final_Structure Unambiguous Structure Compare->Final_Structure High Confidence X_Ray->Final_Structure Absolute Proof

Caption: Integrated workflow for the structural elucidation of polysubstituted benzenes.

Pillar 1: Unraveling the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for determining the structure of organic molecules in solution.[2][3][4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D NMR (¹H and ¹³C): The Initial Fingerprint

The first step in any NMR analysis is the acquisition of one-dimensional ¹H and ¹³C spectra. These provide fundamental information about the number and types of protons and carbons in the molecule.

  • ¹H NMR: Protons directly attached to an aromatic ring (aryl protons) typically resonate in the downfield region of 6.5-8.0 ppm due to the deshielding effect of the aromatic ring current.[5][6][7] The chemical shift, integration (relative number of protons), and splitting pattern (multiplicity) of these signals provide initial clues about the substitution pattern.

  • ¹³C NMR: Carbons within the aromatic ring typically appear in the 120-150 ppm range.[5][6] The number of signals indicates the symmetry of the substitution pattern. For example, a para-disubstituted benzene with identical substituents will show fewer signals than its ortho or meta counterparts due to molecular symmetry.[6]

NMR Data Type Information Gained Typical Chemical Shift Ranges (Benzene Derivatives)
¹H NMR Number of unique proton environments, relative proton count, neighboring protons (J-coupling)Aryl H: 6.5 - 8.0 ppmBenzylic H: 2.0 - 3.0 ppm
¹³C NMR Number of unique carbon environments, presence of symmetryAromatic C: 120 - 150 ppm
2D NMR: Building the Structure Piece by Piece

While 1D NMR provides a foundational overview, 2D NMR experiments are essential for unambiguously connecting the atoms to build the molecular structure.[8]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[9][10] For polysubstituted benzenes, COSY is invaluable for tracing the connectivity of adjacent protons on the ring, helping to define the substitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.[8] This is a crucial step for assigning the ¹³C spectrum and confirming which protons are attached to which carbons in the aromatic ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two to four bonds apart.[10] By observing these long-range correlations, one can connect substituent groups to the benzene ring and link different fragments of the molecule.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[8] This is critical for determining the regiochemistry of closely packed substituents and for elucidating the three-dimensional conformation of the molecule.

Experimental Protocol: A Self-Validating 2D NMR Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.

  • Acquire 2D Spectra:

    • Run a standard gradient-selected COSY experiment to establish ¹H-¹H spin systems.

    • Run a phase-sensitive HSQC experiment to correlate all protonated carbons with their attached protons.

    • Run a gradient-selected HMBC experiment, optimizing the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.

    • If regiochemistry or stereochemistry is , run a NOESY or ROESY experiment with an appropriate mixing time (e.g., 300-800 ms).

  • Data Interpretation (The Self-Validating Loop):

    • Step A (HSQC): Use the HSQC spectrum to definitively link proton signals to their corresponding carbon signals.

    • Step B (COSY): Use the COSY spectrum to connect adjacent C-H pairs (identified in Step A) into larger structural fragments (e.g., an ortho- or meta-substituted pattern on the ring).

    • Step C (HMBC): Use the HMBC correlations to connect these fragments and to attach non-protonated carbons (e.g., quaternary carbons of the benzene ring or carbonyls) and substituent groups to the main framework.

    • Step D (Cross-Validation): Ensure that the proposed structure is consistent with all observed correlations across all spectra (¹H, ¹³C, COSY, HSQC, and HMBC). Any inconsistencies indicate an incorrect structural assignment.

    • Step E (NOESY/ROESY): Use through-space correlations to confirm the proposed regiochemistry and stereochemistry.

Pillar 2: Mass Spectrometry - Confirming the Molecular Formula and Fragmentation

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[11]

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for determining the elemental composition of a molecule.[2] By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. This is an essential first step that constrains the number of possible structures.

  • Fragmentation Analysis: In techniques like Electron Ionization (EI), the molecule is fragmented in a reproducible way. The resulting fragmentation pattern serves as a molecular fingerprint. For benzene derivatives, characteristic fragments are often observed:

    • [M-1]⁺: Loss of a hydrogen atom.[12]

    • m/z 77 ([C₆H₅]⁺): The phenyl cation, indicative of a benzene ring.[13]

    • m/z 91 ([C₇H₇]⁺): For alkyl-substituted benzenes, this is often the base peak and corresponds to the stable tropylium ion.[12]

Pillar 3: X-ray Crystallography - The Definitive Answer

When an unambiguous, solid-state structure is required, or when the absolute configuration of a chiral center needs to be determined, single-crystal X-ray crystallography is the ultimate technique.[3][14] It provides a precise three-dimensional map of the atoms in a molecule.[14]

The primary challenge in X-ray crystallography is often not the data analysis but obtaining a high-quality single crystal suitable for diffraction.[14]

Crystallography_Workflow Purified_Compound Purified_Compound Crystallization Crystallization Screening (Vapor diffusion, slow evaporation, etc.) Purified_Compound->Crystallization Crystal_Selection Select High-Quality Single Crystal Crystallization->Crystal_Selection Data_Collection Mount Crystal & Collect Diffraction Data Crystal_Selection->Data_Collection Structure_Solution Solve Structure (Direct methods, Patterson) Data_Collection->Structure_Solution Refinement Refine Atomic Positions & Thermal Parameters Structure_Solution->Refinement Validation Validate Structure (R-factor, geometry) Refinement->Validation Final_3D_Structure Final 3D Structure (with Absolute Configuration) Validation->Final_3D_Structure

Caption: The workflow for single-crystal X-ray crystallography.

Protocol: Determination of Absolute Stereochemistry
  • Crystallization: Grow single crystals of the enantiomerically pure compound. This is often the rate-limiting step.[14]

  • Data Collection: Collect diffraction data using an X-ray source with a wavelength that can induce anomalous dispersion from the atoms present (e.g., Cu Kα radiation for typical organic molecules).[15]

  • Structure Solution and Refinement: Solve and refine the crystal structure.

  • Flack Parameter Analysis: The key to determining absolute configuration is the analysis of anomalous scattering. The Flack parameter is calculated during refinement. A value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct. This provides an unambiguous determination of the molecule's absolute stereochemistry.[15]

Pillar 4: Computational Chemistry - A Powerful Predictive and Confirmatory Tool

The integration of computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable part of modern structure elucidation.[16][17]

  • NMR Prediction: DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts and coupling constants for a proposed structure.[16][17] By comparing the computationally predicted spectrum with the experimental data, a proposed structure can be either strongly supported or refuted. This is particularly valuable when distinguishing between isomers with very similar spectra.

  • Conformational Analysis: For flexible molecules, computational methods can determine the lowest energy conformations. Since the observed NMR spectrum is a population-weighted average of all conformations, this analysis is crucial for accurate spectral prediction and interpretation.

Protocol: DFT-Based NMR Chemical Shift Prediction
  • Structure Input: Build the proposed 3D structure of the molecule in a computational chemistry software package.

  • Conformational Search: For flexible molecules, perform a thorough conformational search to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each low-energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • NMR Calculation: Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation on each optimized conformer using a larger basis set (e.g., mPW1PW91/6-311+G(2d,p)).

  • Boltzmann Averaging: Calculate the Boltzmann-weighted average of the predicted chemical shifts for all conformers.

  • Correlation and Comparison: Plot the predicted chemical shifts against the experimental values. A high correlation coefficient (R²) and a low mean absolute error (MAE) provide strong evidence for the correctness of the proposed structure.

Conclusion

The structural analysis of polysubstituted benzene derivatives is a multifaceted process that demands a synergistic application of diverse analytical techniques. By following an integrated workflow that begins with the foundational data from 1D NMR and HRMS, builds a complete picture of connectivity with 2D NMR, and is validated through computational prediction and, when necessary, confirmed by X-ray crystallography, researchers can achieve unambiguous and self-validating structural assignments. This rigorous, evidence-based approach is fundamental to ensuring the scientific integrity of research and the successful development of new chemical entities in any field that relies on the rich and varied chemistry of the benzene ring.

References

  • Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • Interpreting the mass spectrum of benzene C6H6. Doc Brown's Advanced Organic Chemistry. [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. [Link]

  • X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). [Link]

  • NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]

  • The Nomenclature of Disubstituted and Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. The Eurasia Proceedings of Educational & Social Sciences. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • NMR Spectroscopy of Aromatic Compounds. JoVE. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Computational Chemistry in Nuclear Magnetic Resonance. MDPI. [Link]

  • Organic Structure Analysis. Google Books.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

  • Absolute configuration. Wikipedia. [Link]

  • Fragmentation of Aromatics. Whitman College. [Link]

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Methodological & Application

Using Methyl 2-(2-fluoro-6-nitrophenyl)acetate as a precursor for 4-fluoroindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-purity protocol for synthesizing 4-fluoroindole using Methyl 2-(2-fluoro-6-nitrophenyl)acetate as the starting material.

Unlike common indole syntheses (e.g., Fischer or Leimgruber-Batcho) that use hydrazines or nitrotoluenes, this pathway leverages a reductive cyclization strategy. This approach locks in the regiochemistry of the fluorine atom early, preventing the formation of isomeric mixtures common in other methods.

Part 1: Strategic Overview

The conversion proceeds through three distinct phases. The direct "one-pot" reduction of the nitro-ester to the indole is often low-yielding due to over-reduction or polymerization. Therefore, this protocol utilizes a robust Stepwise Reductive Aromatization strategy:

  • Reductive Cyclization: Selective reduction of the nitro group triggers spontaneous intramolecular lactamization to form 4-fluorooxindole .

  • Lactam Reduction: The oxindole carbonyl is reduced to a methylene group, yielding 4-fluoroindoline .

  • Oxidative Aromatization: The indoline is dehydrogenated to the final 4-fluoroindole .

Reaction Pathway Diagram

IndoleSynthesis cluster_0 Critical Control Point Precursor Methyl 2-(2-fluoro-6-nitrophenyl)acetate (Starting Material) Intermediate1 4-Fluorooxindole (Stable Lactam) Precursor->Intermediate1 Step 1: Fe / AcOH (Reductive Cyclization) Intermediate2 4-Fluoroindoline (Dihydroindole) Intermediate1->Intermediate2 Step 2: BH3·THF (Amide Reduction) Product 4-Fluoroindole (Target) Intermediate2->Product Step 3: MnO2 or DDQ (Aromatization)

Figure 1: Stepwise chemical transformation from nitro-ester precursor to 4-fluoroindole.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 4-Fluorooxindole

Objective: Convert the nitro-ester to the oxindole (indolin-2-one) core. Iron (Fe) in acetic acid is preferred over catalytic hydrogenation (Pd/C) to eliminate the risk of hydrogenolysis of the C-F bond.

Reagents & Stoichiometry:

Component Equiv. Role
Methyl 2-(2-fluoro-6-nitrophenyl)acetate 1.0 Precursor
Iron Powder (325 mesh) 5.0 Reductant
Glacial Acetic Acid (AcOH) Solvent Proton source/Solvent

| Ethyl Acetate | - | Extraction Solvent |

Protocol:

  • Dissolution: Dissolve 10.0 g of the precursor in 100 mL of glacial acetic acid in a 500 mL round-bottom flask.

  • Activation: Heat the solution to 70°C.

  • Addition: Add Iron powder (5.0 equiv) portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Reflux: Increase temperature to 90–100°C and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The nitro spot will disappear, and a more polar fluorescent spot (oxindole) will appear.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

  • Neutralization: Concentrate the filtrate. Dilute with EtOAc and wash carefully with saturated NaHCO₃ until neutral pH.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

    • Checkpoint: 4-Fluorooxindole is a stable solid. Confirm identity via ¹H-NMR (Look for the amide proton ~10.5 ppm and CH₂ singlet ~3.5 ppm).

Phase 2: Reduction to 4-Fluoroindoline

Objective: Reduce the amide carbonyl of the oxindole to a methylene group. Borane-THF is superior to LiAlH₄ here as it minimizes side reactions with the aryl fluoride.

Reagents & Stoichiometry:

Component Equiv. Role
4-Fluorooxindole (from Phase 1) 1.0 Intermediate
Borane-THF Complex (1.0 M) 3.0 Selective Reductant

| THF (Anhydrous) | Solvent | Medium |

Protocol:

  • Setup: Under Nitrogen atmosphere, dissolve 4-fluorooxindole (5.0 g) in anhydrous THF (50 mL). Cool to 0°C.

  • Reduction: Add BH₃·THF (1.0 M, 3.0 equiv) dropwise via syringe.

  • Reaction: Allow to warm to room temperature, then reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane. Caution: Hydrogen gas evolution.[1]

  • Acid Hydrolysis: Add 6M HCl (20 mL) and reflux for 1 hour to break the amine-borane complex.

  • Basification: Cool and basify with NaOH (20%) to pH > 10.

  • Extraction: Extract with DCM (3x). Dry over K₂CO₃ and concentrate to yield crude 4-fluoroindoline .

    • Note: Indolines are prone to oxidation; proceed immediately to Phase 3 or store under inert gas.

Phase 3: Aromatization to 4-Fluoroindole

Objective: Oxidize the indoline to the fully aromatic indole. Manganese Dioxide (MnO₂) is the standard "gentle" oxidant for this transformation.

Reagents & Stoichiometry:

Component Equiv. Role
4-Fluoroindoline (Crude) 1.0 Intermediate
Activated MnO₂ 10.0 Oxidant

| Dichloromethane (DCM) | Solvent | Medium |

Protocol:

  • Suspension: Dissolve the crude indoline in DCM (10 mL per gram).

  • Oxidation: Add Activated MnO₂ (10 equiv). The large excess is standard due to surface area variations.

  • Stirring: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (Indoles turn pink/purple with Vanillin stain).

  • Filtration: Filter the black slurry through a thick pad of Celite. Wash the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel; gradient Hexane -> 10% EtOAc/Hexane).

    • Final Product: 4-Fluoroindole (White to off-white crystalline solid).

Part 3: Quality Control & Troubleshooting

Analytical Parameters (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Indole NH: Broad singlet at ~8.3 ppm.

    • C2-H: Triplet/Multiplet at ~7.2 ppm.

    • C3-H: Multiplet at ~6.6 ppm.

    • Distinctive Feature: The C5/C6/C7 protons will show complex splitting due to J(H-F) coupling.

  • ¹⁹F NMR: Single peak around -120 to -130 ppm (referenced to CFCl₃).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reduction of nitro group.Ensure Fe powder is activated (wash with dilute HCl before use) or increase reaction time.
Defluorination Hydrogenolysis during reduction.Do NOT use Pd/C + H₂. Stick to Fe/AcOH or Zn/AcOH.
Over-reduction (Step 2) Ring saturation.Strictly control BH₃ equivalents and temperature. Avoid LiAlH₄ at reflux if possible.
Incomplete Aromatization Inactive MnO₂.Use "Activated" MnO₂ (precipitated) or switch to Chloranil (1.1 equiv) in Toluene reflux.

References

  • Organic Chemistry Portal. "Synthesis of Indoles: Reduction of Oxindoles." Organic Chemistry Portal. [Link]

  • Takeuchi, Y., et al. "A Novel and Efficient Synthesis of 3-Fluorooxindoles."[2] Organic Letters, 2000.[2] (Cited for context on fluorooxindole stability). [Link]

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." (Comparative reducing agent data). [Link]

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Application Notes and Protocols: Palladium-Catalyzed Hydrogenation of Methyl 2-(2-fluoro-6-nitrophenyl)acetate for the Synthesis of 7-Fluorooxindole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

The catalytic hydrogenation of nitroaromatic compounds is a fundamental transformation in organic synthesis, providing a clean and efficient route to aromatic amines.[1][2] This application note focuses on a specific, high-value transformation: the palladium-catalyzed hydrogenation of Methyl 2-(2-fluoro-6-nitrophenyl)acetate. The resulting product, Methyl 2-(2-amino-6-fluorophenyl)acetate, is a critical precursor for the synthesis of 7-fluorooxindole.

Oxindole scaffolds are prevalent in numerous biologically active molecules and approved pharmaceuticals. The introduction of a fluorine atom at the 7-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Therefore, a robust and scalable protocol for this hydrogenation is of paramount importance to researchers in medicinal chemistry and drug development.

This guide provides a comprehensive overview, from the underlying reaction mechanism to detailed, field-tested laboratory protocols and critical safety considerations.

Scientific Principles and Mechanistic Overview

The reduction of a nitro group to an amine is a six-electron process.[3] When mediated by a heterogeneous catalyst like palladium on carbon (Pd/C), the reaction proceeds through a well-understood, multi-step pathway on the catalyst's surface.[1]

The Haber-Lukashevich Pathway on a Palladium Surface:

  • Adsorption and Activation: Both the nitroaromatic substrate and molecular hydrogen (H₂) are adsorbed onto the active sites of the palladium surface.

  • Hydrogen Dissociation: The H-H bond is cleaved, and hydrogen atoms are bound to the palladium surface, forming highly reactive palladium hydride species.[4]

  • Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the surface-bound hydrogen atoms. This process is believed to proceed through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates before the final amine (Ar-NH₂) is formed.[1][5]

  • Desorption: The final aniline product has a lower affinity for the catalyst surface than the nitro-containing starting material and is desorbed back into the solution, freeing the catalytic site for the next cycle.

The use of palladium on carbon (Pd/C) is favored due to its high catalytic activity, stability, and the ease with which it can be removed from the reaction mixture by simple filtration.[6] This simplifies product purification, a significant advantage in both laboratory and industrial settings.

sub Ar-NO₂ (Substrate) sub_ads Adsorbed Ar-NO₂ sub->sub_ads Adsorption h2 H₂ (Hydrogen Gas) h_ads Adsorbed H• atoms h2->h_ads Dissociative Adsorption pd Pd/C Surface nitroso Ar-NO (Nitroso) sub_ads->nitroso +2H•, -H₂O hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine +2H• amine Ar-NH₂ (Product) hydroxylamine->amine +2H•, -H₂O F Final Product (desorbed) amine->F Desorption

Caption: Generalized mechanistic pathway for nitro group reduction.

Experimental Protocols

This section details the necessary procedures for performing the hydrogenation reaction safely and efficiently. Two common scales are described: a balloon hydrogenation for smaller-scale screening and a high-pressure vessel for preparative scale.

Safety First: Handling Hydrogen and Pyrophoric Catalysts

Catalytic hydrogenation involves significant hazards that must be rigorously controlled.

  • Hydrogen Gas: Hydrogen is extremely flammable, with a wide explosive range in air (4-76%).[7] All operations must be conducted in a certified chemical fume hood, away from ignition sources.[8][9] Ensure the system is leak-tested and properly purged of air before introducing hydrogen.

  • Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst, especially after use when it is finely divided and may be saturated with adsorbed hydrogen.[7][9] NEVER allow the used catalyst to dry in the air. It must be kept wet during and after filtration.[7]

  • Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-resistant lab coat, and appropriate gloves are mandatory.[10]

Protocol 1: Small-Scale Reaction (Hydrogen Balloon)

This method is suitable for reactions typically up to 1-2 grams of substrate.

Materials & Equipment:

  • Methyl 2-(2-fluoro-6-nitrophenyl)acetate

  • 10% Palladium on Carbon (50% wet)

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and vacuum/inert gas manifold

  • Hydrogen gas cylinder with regulator

  • Balloons (heavy-walled)

  • Filtration apparatus (Büchner funnel, filter paper, Celite®)

Step-by-Step Procedure:

  • Reactor Setup: To a clean, dry 100 mL two-neck round-bottom flask containing a magnetic stir bar, add Methyl 2-(2-fluoro-6-nitrophenyl)acetate (e.g., 1.0 g, 1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., 20 mL of Methanol). Stir the mixture until the substrate is fully dissolved.

  • Inerting: Fit the flask with septa. Using a manifold, carefully evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure complete removal of oxygen.[1][3]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate, e.g., 50-100 mg).

  • Hydrogen Introduction: Purge the system again with the inert gas. Evacuate the flask one final time and then connect a balloon filled with hydrogen gas. For more effective hydrogenation, a "vacuum-suck" method can be used where the vacuum is used to draw the hydrogen from the balloon into the flask.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for ensuring good contact between the gas, liquid, and solid catalyst phases.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be taken by carefully removing a small aliquot via syringe after briefly stopping stirring and re-introducing an inert atmosphere.

  • Work-up:

    • Once the reaction is complete (typically 2-6 hours), purge the flask with inert gas to remove all hydrogen.[7]

    • Prepare a small pad of Celite® in a Büchner funnel.

    • Crucially, pre-wet the Celite® pad with the reaction solvent.

    • Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.

    • Wash the filter cake with additional solvent (e.g., 2 x 10 mL) to ensure complete recovery of the product. Do not allow the filter cake to run dry. [7]

  • Catalyst Quenching: Immediately after filtration, gently transfer the Celite®/catalyst pad into a beaker of water. The catalyst is now safely quenched and can be disposed of in a dedicated waste container.[10]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(2-amino-6-fluorophenyl)acetate, which can be used directly or purified further.

Protocol 2: Preparative Scale Reaction (High-Pressure Vessel)

This method is suitable for larger quantities and ensures more efficient hydrogenation.

Materials & Equipment:

  • As above, but with a high-pressure reactor (e.g., Parr shaker or autoclave) equipped with a pressure gauge, gas inlet/outlet, and mechanical stirrer.

Step-by-Step Procedure:

  • Charging the Reactor: Add the solvent, Methyl 2-(2-fluoro-6-nitrophenyl)acetate, and the 10% Pd/C catalyst to the reactor vessel. The volume should not exceed two-thirds of the vessel's capacity.[8]

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the vessel with nitrogen to ~100 psi and then vent carefully. Repeat this process 3-5 times to remove all air.[1][8]

  • Leak Test: Pressurize the vessel with nitrogen to the intended maximum reaction pressure and hold for 30 minutes to check for any pressure drop, which would indicate a leak.[8]

  • Pressurization: After a successful leak test, vent the nitrogen and pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Begin vigorous stirring and, if necessary, heat the reactor to the desired temperature (often room temperature is sufficient). Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed.[1]

  • Work-up & Isolation:

    • Once hydrogen uptake ceases, stop stirring and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen in a safe location.[8]

    • Purge the reactor 3-5 times with nitrogen to remove all residual hydrogen.[8]

    • Open the reactor and proceed with the filtration and catalyst quenching as described in Protocol 1 (Steps 8-10).

Caption: Experimental workflow for palladium-catalyzed hydrogenation.

Key Parameters and Optimization Insights

The success of this hydrogenation depends on the careful control of several parameters.

ParameterTypical RangeRationale & Expert Insights
Catalyst Loading 5–10 wt% (1-5 mol%)Higher loading increases reaction rate but also cost and potential for side reactions. For challenging reductions, increasing loading can be beneficial.
Solvent Methanol, Ethanol, Ethyl Acetate, THFPolar protic solvents like MeOH and EtOH are generally excellent. EtOAc is a good alternative. Solvent choice can influence reaction rate and solubility.
Hydrogen Pressure 1 atm (Balloon) to 100 psiHigher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. This can be critical for less reactive substrates but may also increase the risk of dehalogenation.
Temperature 20–40 °CThe reaction is typically exothermic. Most reductions proceed well at room temperature. Gentle heating may be required for slow reactions, but excessive heat increases the risk of side reactions like defluorination.
Stirring Rate > 500 RPMThis is a triphasic reaction (solid, liquid, gas). Vigorous stirring is essential to overcome mass transfer limitations and ensure efficient contact between all components.

Troubleshooting Common Issues:

  • Stalled or Incomplete Reaction:

    • Cause: Inactive catalyst, insufficient hydrogen, or poor mixing.

    • Solution: Check for leaks in the hydrogen delivery system. Ensure stirring is vigorous. If the reaction remains stalled, the catalyst may be poisoned. The reaction can be filtered and fresh catalyst added, though starting over is often more prudent.

  • Dehalogenation (Loss of Fluorine):

    • Cause: The C-F bond can be susceptible to hydrogenolysis under harsh conditions (high temperature, high pressure, prolonged reaction time).

    • Solution: Use the mildest conditions possible. Perform the reaction at room temperature and lower hydrogen pressure. Minimize reaction time. In persistent cases, using a catalyst poison like diphenyl sulfide can increase chemoselectivity by deactivating the most aggressive catalytic sites.[11] Alternatively, transfer hydrogenation using a hydrogen donor like hydrazine hydrate in the presence of Pd/C can be a milder method for reducing halogenated nitroarenes.[2][12]

Conclusion

The palladium-catalyzed hydrogenation of Methyl 2-(2-fluoro-6-nitrophenyl)acetate is a highly reliable and scalable method for producing a key synthetic intermediate for 7-fluorooxindoles. A thorough understanding of the reaction mechanism, meticulous adherence to safety protocols—particularly regarding the handling of hydrogen and the pyrophoric catalyst—and careful control of reaction parameters are essential for achieving high yields and purity. The protocols and insights provided in this guide offer a robust framework for researchers to successfully implement this critical transformation in their synthetic endeavors.

References

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters - ACS Publications. [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

  • Li, Z., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5493. [Link]

  • General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Hazards associated with laboratory scale hydrogenations. (2016). Journal of Chemical Health & Safety. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications. [Link]

  • Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]

  • Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. The Sarpong Group, UC Berkeley. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. [Link]

  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. [Link]

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Application and Protocol for the Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetohydroxamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hydroxamic Acids in Modern Drug Discovery

Hydroxamic acids (-CONHOH) are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities.[1][2] Their ability to chelate metal ions is central to their mechanism of action, allowing them to serve as inhibitors for a variety of metalloenzymes.[3][4] Notably, hydroxamic acid-based molecules have been successfully developed as inhibitors of histone deacetylases (HDACs), which are crucial enzymes involved in the epigenetic regulation of gene expression.[5][6][7] The inhibition of HDACs has emerged as a promising therapeutic strategy for the treatment of various cancers and other diseases.[1][5]

This document provides a detailed guide for the synthesis of 2-(2-fluoro-6-nitrophenyl)acetohydroxamic acid from its corresponding methyl ester, Methyl 2-(2-fluoro-6-nitrophenyl)acetate. The presence of the electron-withdrawing 2-fluoro and 6-nitro substituents on the phenyl ring is anticipated to enhance the electrophilicity of the ester's carbonyl carbon, potentially facilitating its conversion to the target hydroxamic acid.[8] This guide is intended for researchers and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical, step-by-step protocols.

Chemical Transformation and Mechanism

The conversion of an ester to a hydroxamic acid is a classic example of a nucleophilic acyl substitution reaction.[9][10][11] In this reaction, the nucleophilic hydroxylamine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the alkoxy group (in this case, methoxide) as a leaving group to yield the more thermodynamically stable hydroxamic acid.

The overall reaction is depicted below:

Reaction_Scheme start Methyl 2-(2-fluoro-6-nitrophenyl)acetate reagents + NH2OH·HCl, Base start_img product 2-(2-Fluoro-6-nitrophenyl)acetohydroxamic Acid reagents->product byproduct + CH3OH + Salt product_img

Figure 1: Overall reaction for the synthesis of 2-(2-fluoro-6-nitrophenyl)acetohydroxamic acid.

The mechanism proceeds as follows:

  • Deprotonation of Hydroxylamine Hydrochloride: A base, such as potassium hydroxide (KOH) or sodium methoxide (NaOMe), deprotonates hydroxylamine hydrochloride (NH2OH·HCl) to generate the free, more nucleophilic hydroxylamine (NH2OH).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the methyl ester. This step is often the rate-determining step.

  • Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate with a negative charge on the oxygen atom of the carbonyl group.

  • Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the methoxide (CH3O-) leaving group.

  • Proton Transfer: A final proton transfer step yields the stable hydroxamic acid and methanol.

Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure Ester Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + NH2OH Hydroxylamine NH2OH Tetrahedral_Intermediate_2 Tetrahedral Intermediate Hydroxamic_Acid Hydroxamic Acid Tetrahedral_Intermediate_2->Hydroxamic_Acid - CH3O- Methoxide CH3O-

Figure 2: Simplified mechanism of nucleophilic acyl substitution for hydroxamic acid synthesis.

Reagent Selection and Rationale

The choice of reagents is critical for a successful and efficient synthesis. Here, we outline the key reagents and the reasoning behind their selection.

ReagentPurposeRationale
Methyl 2-(2-fluoro-6-nitrophenyl)acetate Starting MaterialThe substrate for the hydroxamic acid synthesis. The electron-withdrawing groups are expected to increase the reactivity of the ester carbonyl.
Hydroxylamine Hydrochloride (NH2OH·HCl) Nucleophile SourceA stable, commercially available salt of hydroxylamine.[12] It is converted to the active nucleophile in situ.
Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) BaseTo deprotonate hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile.[3] An excess is often used to drive the reaction to completion.
Methanol (MeOH) SolventA common solvent for this reaction as it readily dissolves the starting materials and reagents.[3]

Experimental Protocols

This section provides two detailed protocols for the synthesis of 2-(2-fluoro-6-nitrophenyl)acetohydroxamic acid. Protocol A is a standard method using potassium hydroxide, while Protocol B utilizes sodium methoxide.

Protocol A: Synthesis using Hydroxylamine Hydrochloride and Potassium Hydroxide

Materials:

  • Methyl 2-(2-fluoro-6-nitrophenyl)acetate

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Potassium hydroxide (KOH)

  • Methanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.5 to 3 equivalents relative to the ester) in anhydrous methanol.

  • Preparation of the Base Solution: In a separate flask, carefully dissolve potassium hydroxide (1.5 to 3 equivalents) in anhydrous methanol. This process is exothermic, so cooling in an ice bath may be necessary.

  • Generation of Free Hydroxylamine: Slowly add the methanolic KOH solution to the hydroxylamine hydrochloride solution with stirring at room temperature. A precipitate of potassium chloride (KCl) will form.

  • Reaction Initiation: To the freshly prepared hydroxylamine solution, add Methyl 2-(2-fluoro-6-nitrophenyl)acetate (1 equivalent).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and cool the mixture in an ice bath.

    • Acidify the aqueous solution to a pH of approximately 3-4 by the slow addition of 1 M HCl. The hydroxamic acid product should precipitate out of the solution.

    • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification:

    • If a precipitate is formed, collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • If the product is extracted, combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol B: Synthesis using Hydroxylamine Hydrochloride and Sodium Methoxide

Materials:

  • Methyl 2-(2-fluoro-6-nitrophenyl)acetate

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt%) or solid NaOMe

  • Methanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware as in Protocol A

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(2-fluoro-6-nitrophenyl)acetate (1 equivalent) and hydroxylamine hydrochloride (1.5 to 3 equivalents) in anhydrous methanol.

  • Base Addition: Slowly add a solution of sodium methoxide in methanol (1.5 to 3 equivalents) to the reaction mixture at room temperature. If using solid NaOMe, add it portion-wise to control the exotherm.

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress as described in Protocol A.

  • Work-up and Purification: Follow the same work-up and purification procedures as outlined in Protocol A.

Comparative Data and Expected Outcomes

The following table provides a general comparison of the two protocols based on literature for similar transformations. Actual results may vary depending on the specific reaction scale and conditions.

ParameterProtocol A (KOH)Protocol B (NaOMe)
Base Strength Strong baseStrong base
Byproduct KCl (precipitates)NaCl (may remain in solution)
Typical Reaction Time 2 - 24 hours2 - 24 hours
Reported Yields (for similar substrates) Moderate to highModerate to high
Considerations The precipitation of KCl can sometimes make stirring difficult on a large scale.Sodium methoxide is highly moisture-sensitive.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficient base, inactive hydroxylamine, or low reactivity of the ester.Increase the equivalents of base and hydroxylamine. Ensure anhydrous conditions. Gently heat the reaction mixture (e.g., to 40-50 °C).
Formation of Side Products (e.g., carboxylic acid) Hydrolysis of the ester or product.Use anhydrous solvents and reagents. Minimize reaction time once the starting material is consumed.
Difficulty in Product Isolation Product is soluble in the aqueous phase.Perform multiple extractions with a suitable organic solvent like ethyl acetate. Saturate the aqueous layer with NaCl to decrease the solubility of the product.

Characterization of the Final Product

The identity and purity of the synthesized 2-(2-fluoro-6-nitrophenyl)acetohydroxamic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons, the methylene protons adjacent to the carbonyl group, and the exchangeable NH and OH protons of the hydroxamic acid moiety.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the hydroxamic acid (typically around 1640-1680 cm⁻¹) and the N-H and O-H stretches.

  • Melting Point: To assess the purity of the crystalline product.

Workflow Visualization

Experimental_Workflow Reagent_Prep Reagent Preparation (Hydroxylamine and Base Solutions) Reaction Reaction (Addition of Ester and Stirring) Reagent_Prep->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Work-up (Solvent Removal, Acidification, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Filtration/Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR, MP) Purification->Characterization

Figure 3: A typical experimental workflow for the synthesis of hydroxamic acids from esters.

Conclusion

The synthesis of 2-(2-fluoro-6-nitrophenyl)acetohydroxamic acid from its methyl ester is a straightforward yet crucial transformation for researchers engaged in the discovery of novel therapeutic agents, particularly HDAC inhibitors. The protocols provided in this guide, based on well-established nucleophilic acyl substitution chemistry, offer a reliable starting point for the synthesis of this and related hydroxamic acids. Careful attention to reaction conditions, particularly the stoichiometry of reagents and the exclusion of moisture, will contribute to a successful outcome. The robust characterization of the final product is essential to ensure its identity and purity for subsequent biological evaluation.

References

  • 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. - ChemRxiv. (n.d.). Retrieved from [Link]

  • A general concept for the introduction of hydroxamic acids into polymers - RSC Publishing. (2019, June 17). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Coumarin-Based Hydroxamate Derivatives as Histone Deacetylase (Hdac) Inhibitors with Antitumor Activities - MDPI. (2019, July 15). Retrieved from [Link]

  • Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Methods for Hydroxamic Acid Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Methods for synthesizing hydroxamic acids and their metal complexes - European Journal of Chemistry. (2024, December 31). Retrieved from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Retrieved from [Link]

  • Reactivity of Nucleophilic Reagents toward Esters - Kinam Park. (n.d.). Retrieved from [Link]

  • Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • Design, synthesis and biological evaluation of thienopyrimidine hydroxamic acid based derivatives as structurally novel histone deacetylase (HDAC) inhibitors - PubMed. (2017, March 10). Retrieved from [Link]

  • US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase - Google Patents. (n.d.).
  • 2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

  • Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - NCBI. (2019, February 21). Retrieved from [Link]

  • Novel Lipophilic Acetohydroxamic Acid Derivatives Based on Conformationally Constrained Spiro Carbocyclic 2,6-Diketopiperazine Scaffolds with Potent Trypanocidal Activity - PMC. (n.d.). Retrieved from [Link]

  • Hydroxylamine·HCl - G-Biosciences. (n.d.). Retrieved from [Link]

  • 85 Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution 20.1. (n.d.). Retrieved from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC. (2024, September 13). Retrieved from [Link]

  • Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces - PubMed. (2000, August 1). Retrieved from [Link]

  • Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - MDPI. (2023, April 27). Retrieved from [Link]

  • US3778464A - Substituted hydroxylamine anti-oxidants - Google Patents. (n.d.).
  • US2319669A - Process for preparing hydroxylamine hydrochloride - Google Patents. (n.d.).
  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red - SciSpace. (n.d.). Retrieved from [Link]

  • 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Highly Efficient Synthesis of O -(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N -Benzoyliminopyridinium Ylides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap. (2010, October 27). Retrieved from [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - UniCA IRIS. (2021, August 20). Retrieved from [Link]

  • Radiation Chemistry of Acetohydroxamic Acid in the UREX Process - OSTI.GOV. (2024, May 1). Retrieved from [Link]

  • 21.6: Chemistry of Esters. (2022, September 24). Retrieved from [Link]

  • 2-(2-Nitrophenyl)acetohydrazide - PMC. (n.d.). Retrieved from [Link]

  • CN105152975B - Synthetic method for acetohydroxamic acid - Google Patents. (n.d.).
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Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 2-(2-fluoro-6-nitrophenyl)acetate Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RED-7F-OX Subject: Yield Improvement & Selectivity Control in Fluoronitro-aromatic Reduction Status: Open Assigned Specialist: Senior Application Scientist

Triage & Diagnostics: Identify Your Failure Mode

Before optimizing, we must identify which competing pathway is compromising your yield. The reduction of Methyl 2-(2-fluoro-6-nitrophenyl)acetate (1) is complex due to three competing factors: the lability of the ortho-fluorine, the stability of the ester, and the tendency for spontaneous cyclization to 7-fluorooxindole (3) .

Select your primary issue from the diagnostic table below:

SymptomProbable CauseImmediate Action
Loss of Fluorine (M-18 or M-20 peaks in MS)Hydrodefluorination (HDF)Stop using Pd/C. Switch to Pt/C (sulfided) or Fe/AcOH.
Low Mass Balance / "Sludge" Product trapped in Iron/Zinc saltsImplement EDTA/Celite workup protocols (See Section 3).
Mixed Product Spot (TLC) Incomplete cyclization (Amine + Oxindole mixture)Drive reaction to completion with Acid Catalysis (pTSA) .
Ester Hydrolysis Basic conditions during reductionMaintain pH < 7; avoid strong aqueous bases during workup.

Reaction Pathway Analysis

The following diagram illustrates the critical branch points. Your goal is to navigate from Node A to Node D (Oxindole) or Node C (Amino Ester) without falling into Node E (Defluorination).

ReactionPathway Substrate Methyl 2-(2-fluoro-6- nitrophenyl)acetate Nitroso Nitroso/Hydroxylamine Intermediates Substrate->Nitroso Reduction Amine Methyl 2-(2-amino-6- fluorophenyl)acetate Nitroso->Amine Reduction Defluoro Des-fluoro impurity (Major Side Product) Nitroso->Defluoro Pd/C (Fast HDF) Oxindole 7-Fluorooxindole (Target for PARP inhibitors) Amine->Oxindole Cyclization (Heat/Acid) Amine->Defluoro Over-hydrogenation

Figure 1: Reaction pathway showing the critical bifurcation between productive cyclization and destructive hydrodefluorination.

Protocol A: The "High Integrity" Method (Iron/Acetic Acid)

Best for: Small to mid-scale (<50g), preserving the fluorine atom, and avoiding over-reduction.

The Science (Why this works)

Iron-mediated reduction (Bechamp reduction) proceeds via single electron transfer (SET). Unlike catalytic hydrogenation, this method does not activate the C-F bond, effectively eliminating hydrodefluorination risks. The challenge here is not chemistry, but physics : preventing the product from adsorbing onto the gelatinous iron oxide byproducts.

Optimized Protocol
  • Stoichiometry: Suspend Substrate (1.0 equiv) and Iron powder (325 mesh, 5.0 equiv) in EtOH/Water (4:1 ratio).

    • Tip: Activation of Fe powder with 2% HCl wash prior to use can reduce induction time.

  • Addition: Heat to 60°C. Add Glacial Acetic Acid (5.0 equiv) dropwise over 30 minutes.

    • Control: Do not dump acid all at once; the exotherm can cause ester hydrolysis.

  • Monitoring: Reflux for 2-4 hours. Monitor disappearance of starting material (SM) by TLC.

    • Note: You may see two spots: the amino ester (intermediate) and the oxindole (product). This is normal.

  • The Critical Workup (Yield Saver):

    • Step A: Cool to room temperature.

    • Step B: Dilute with Ethyl Acetate (EtOAc).

    • Step C (The Secret): Add a saturated aqueous solution of Na₂EDTA or Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 30 minutes. This chelates the iron, breaking the emulsion.

    • Step D: Filter through a Celite pad.[1] Wash the pad copiously with EtOAc.

  • Cyclization Drive: If the oxindole is the target, reflux the crude amino-ester in Toluene with catalytic p-Toluenesulfonic acid (pTSA) for 1 hour to ensure 100% conversion.

Protocol B: The "Scalable" Method (Catalytic Hydrogenation)

Best for: Large scale (>50g), clean profiles, but requires strict catalyst selection to prevent defluorination.

The Science (Why this fails)

The fluorine at the ortho position is electronically activated. Standard Pd/C catalysts will insert into the C-F bond (oxidative addition) almost as fast as they reduce the nitro group. You must poison the catalyst or use a metal with lower affinity for the C-F bond.

Catalyst Decision Matrix

CatalystChoice Start Select Hydrogenation Catalyst Pd Palladium (Pd/C) Start->Pd Pt Platinum (Pt/C) Start->Pt Mod Modified Pd/C Start->Mod Result1 High Risk of Defluorination (Not Recommended) Pd->Result1 Result2 Excellent Selectivity (Recommended) Pt->Result2 Result3 Acceptable with Additives Mod->Result3

Figure 2: Catalyst selection hierarchy for fluoronitro aromatics.

Optimized Protocol
  • Catalyst: Use 5% Pt/C (sulfided) . The sulfur modifies the active sites, drastically reducing hydrogenolysis activity (defluorination) while maintaining nitro reduction capability.

    • Alternative: If you must use Pd/C, add Diphenyl sulfide (0.5 equiv) or Vanadium pentoxide (V₂O₅) as an inhibitor.

  • Solvent: Methanol or Ethyl Acetate.[2]

  • Conditions: Ambient Temperature (20-25°C), Atmospheric Pressure (Balloon) or low pressure (1-3 bar).

    • Warning: High pressure (>5 bar) or High Temp (>40°C) will force defluorination even with Pt catalysts.

  • Workup: Filter through Celite to remove catalyst.[1] Evaporate solvent.[1][2]

    • Result: This usually yields the open-chain amino ester. Spontaneous cyclization is slower here than in acidic Fe conditions.

Troubleshooting & FAQs

Q: I need the open-chain amino ester, but it keeps cyclizing to the oxindole. How do I stop it? A: Spontaneous intramolecular amidation is driven by heat and acid/base catalysis.

  • Fix: Use the Hydrogenation Protocol (Protocol B) at strictly room temperature.

  • Storage: Store the amine as a salt (e.g., HCl salt) immediately. The free base will cyclize upon standing.

Q: I see a +16 mass peak impurity. What is it? A: This is likely the Hydroxylamine intermediate (


).
  • Cause: Incomplete reduction.

  • Fix: Increase reaction time or add fresh catalyst. If using Fe/AcOH, ensure you have enough acid source to protonate the intermediate.

Q: Can I use Zn/HCl instead of Fe/AcOH? A: Yes, but Zinc is more aggressive. It carries a higher risk of hydrolyzing the methyl ester to the carboxylic acid (


). If you use Zinc, keep the temperature below 40°C and use Ammonium Chloride (

) instead of HCl to buffer the pH.

References

  • Chemoselective Nitro Reduction: "Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst." Royal Society of Chemistry.[3] 4

  • Hydrodefluorination Mechanisms: "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions." Environmental Science & Technology.[5] 5

  • Iron Reduction Protocols: "Iron Catalyzed Reduction of Nitro Compounds." Journal of Chemistry and Chemical Sciences. 3

  • Selective Hydrogenation: "Highly efficient catalytic hydrogenation of p-chloronitrobenzene." Nanoscale Advances. 6[5][7][8]

Sources

Technical Support Center: Minimizing Defluorination Side Reactions During Nitro Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for navigating the challenges of nitro group reduction in fluorinated aromatic compounds. As drug development professionals and researchers, you are aware that the introduction of fluorine is a cornerstone of modern medicinal chemistry. However, the very stability of the carbon-fluorine bond can be compromised during routine synthetic transformations, particularly the reduction of a nitro group to the synthetically versatile amine.

This guide provides field-proven insights and troubleshooting strategies to help you achieve high-yield, chemoselective nitro reductions while preserving the integrity of your fluorinated scaffolds. We will move beyond simple protocol recitation to explain the underlying chemical principles, empowering you to make informed decisions in your lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the challenge of defluorination during nitro reduction.

Q1: Why is defluorination a common side reaction during the catalytic hydrogenation of fluoronitroarenes?

A: Defluorination, or hydrodefluorination (HDF), during catalytic hydrogenation occurs because the same precious metal catalysts (like Palladium) that are excellent for reducing nitro groups can also activate and cleave carbon-halogen bonds. The mechanism typically involves the oxidative addition of the C-F bond to the catalyst's metal surface, followed by reductive elimination. While the C-F bond is the strongest single bond in organic chemistry, the high energy and reactivity at the catalyst surface, especially under hydrogen pressure, can overcome this barrier[1]. The presence of the newly formed, electron-donating amino group can further activate the aromatic ring, potentially increasing the rate of undesired HDF on remaining starting material or intermediates.

Q2: I've heard Palladium on carbon (Pd/C) is particularly problematic. Is this true and why?

A: Yes, this is a widely observed phenomenon in process chemistry. Palladium on carbon (Pd/C) is one of the most common and efficient catalysts for nitro group reduction, but it is also notoriously aggressive towards aryl halides, leading to dehalogenation[2][3]. This is especially true for heavier halogens like iodine and bromine, but chlorine and fluorine are also susceptible. The high activity of palladium catalysts in facilitating oxidative addition is the primary reason for this lack of chemoselectivity. Therefore, while being a go-to reagent for many reductions, it should be used with extreme caution or avoided entirely when a C-F bond's integrity is critical[4].

Q3: What is the general order of reactivity for hydrodehalogenation, and where does fluorine fit in?

A: The general reactivity trend for catalytic hydrodehalogenation on aryl systems follows the inverse of the bond strength: C-I > C-Br > C-Cl > C-F. The C-I bond is the longest and weakest, making it the most susceptible to cleavage, while the C-F bond is the shortest and strongest, making it the most robust[5]. However, "most robust" does not mean inert. Under forcing conditions (high temperature, high hydrogen pressure, high catalyst loading), even the C-F bond can be cleaved.

Q4: Are there catalyst systems generally considered "fluorine-friendly"?

A: Absolutely. The key is to select a system with lower intrinsic activity for C-F bond activation or one that operates under conditions less conducive to this side reaction. Key examples include:

  • Raney Nickel: Often the first alternative to Pd/C when dehalogenation is a concern[4][6].

  • Sulfided Platinum on Carbon (PtS/C): The sulfur acts as a selective poison, dampening the catalyst's activity towards C-X bond cleavage while retaining high activity for nitro reduction[2][5].

  • Non-Catalytic Metal/Acid Systems: Reagents like Tin(II) Chloride (SnCl₂) or Iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) are classic, reliable methods that reduce the nitro group via electron transfer mechanisms and do not typically cause dehalogenation[2][7].

  • Emerging Iron Catalysts: Newer systems, such as those using iron(II) phthalocyanine with hydrazine or single-atom iron catalysts, show high chemoselectivity and are considered green alternatives[8].

Section 2: Troubleshooting Guide

This section is designed to address specific problems you may encounter during your experiments.

Problem: "I'm using Pd/C for my nitro reduction and observing significant defluorination. What are my immediate troubleshooting steps?"

Answer: Your observation is common. If you must persist with a palladium catalyst due to other constraints, significant optimization is required. However, the most effective solution is often to change your reduction system entirely.

Immediate Troubleshooting Workflow:

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lower_temp [label="Lower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_h_source [label="Change Hydrogen Source\n(e.g., Transfer Hydrogenation)[3]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_poison [label="Add Catalyst Poison\n(e.g., Nitrogen base)[5]", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> change_catalyst [label="High defluorination\n(>10%)"]; start -> optimize_pdc [label="Minor defluorination\n(<10%)"];

change_catalyst -> raney_ni; change_catalyst -> pts_c; change_catalyst -> sncl2_fe;

optimize_pdc -> lower_temp; optimize_pdc -> change_h_source; optimize_pdc -> add_poison; } dot Caption: Decision workflow for troubleshooting defluorination with Pd/C.

Detailed Explanation:

  • Change the Catalyst (Highly Recommended): The most robust solution is to switch to a system with inherently higher chemoselectivity.

    • Raney Nickel: An excellent first choice. It is less active towards hydrodehalogenation compared to Pd/C[4].

    • Sulfided Pt/C: This catalyst is specifically designed to be selective for nitro group reduction in the presence of halogens[5].

    • SnCl₂ or Fe/HCl: These non-catalytic, stoichiometric reagents are very reliable for avoiding dehalogenation, though they can require more demanding workups to remove metal salts[2].

  • Optimize Pd/C Conditions (If you must use Palladium):

    • Lower the Temperature: Defluorination often has a higher activation energy than nitro reduction. Running the reaction at or below room temperature can significantly favor the desired reaction.

    • Change the Hydrogen Source: Switch from gaseous H₂ to a transfer hydrogenation donor like ammonium formate or hydrazine[3][7]. These donors can provide a more controlled, lower-concentration source of hydrogen on the catalyst surface, often improving selectivity.

    • Add a Catalyst Poison: Introducing a small amount of a nitrogen-containing compound (e.g., pyridine, quinoline) can selectively poison the most active sites on the palladium surface that are responsible for C-F bond cleavage, thereby increasing the selectivity for nitro reduction[5]. This requires careful optimization.

Problem: "My substrate is sensitive to other functional groups. What are the mildest methods to reduce a nitro group while preserving a C-F bond?"

Answer: When dealing with complex molecules containing sensitive functionalities (e.g., esters, nitriles, carbonyls), the choice of reagent is critical.

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): This is often the best choice for mild, chemoselective reduction. It is highly selective for the nitro group and tolerates a wide range of other reducible groups like esters, amides, and nitriles[2]. The reaction is typically run in solvents like ethanol or ethyl acetate at reflux.

  • Iron/Ammonium Chloride (Fe/NH₄Cl): This system is milder than the classic Fe/HCl and works under neutral conditions, which is beneficial for acid-labile groups. It is effective and avoids dehalogenation.

  • Sodium Sulfide (Na₂S): This reagent is useful for substrates that are incompatible with hydrogenation or acidic conditions[4]. It can also sometimes selectively reduce one nitro group in the presence of another.

Data Summary: Comparison of Common Reduction Methods
MethodTypical ConditionsPropensity for DefluorinationFunctional Group ToleranceKey Considerations
H₂ / Pd/C H₂ (1-50 atm), RT to 80°CHigh [2][3]Poor (reduces alkenes, alkynes, Cbz groups)High activity but poor selectivity for halogens.
H₂ / Raney Ni H₂ (50-100 atm), RT to 100°CLow [4][6]Good (generally spares esters, acids)Safer for halogens; may reduce nitriles/carbonyls.
H₂ / PtS/C H₂ (1-10 atm), RT to 60°CVery Low [5]ExcellentSpecifically designed for halogen tolerance.
SnCl₂·2H₂O Reflux in EtOH or EtOAcNone [2]Excellent (spares most groups)Stoichiometric; workup can be tedious due to tin salts.
Fe / HCl or NH₄Cl Reflux in EtOH/H₂ONone [2][7]Very GoodStoichiometric; robust and inexpensive.
Transfer H₂ / Pd/C Ammonium formate, refluxModerate to Low [3]Fair to GoodMilder than H₂ gas; selectivity is donor-dependent.

Section 3: Protocols & Methodologies

These are generalized protocols. You must optimize conditions for your specific substrate. Always perform reactions on a small scale first and monitor by TLC or LC-MS.

Protocol 1: Selective Nitro Reduction using Raney Nickel

This protocol is a good starting point when moving away from Pd/C to avoid defluorination[2][4].

  • Preparation: In a suitable hydrogenation vessel, dissolve the fluoronitroarene (1.0 eq.) in a solvent such as ethanol, methanol, or THF.

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add Raney Nickel (5-20% by weight, as a slurry in water or ethanol). Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Hydrogenation: Seal the vessel, purge with N₂, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by observing hydrogen uptake and analyzing aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Wash the filter cake thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude fluoroaniline, which can be purified by standard methods.

Protocol 2: Chemoselective Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This is a robust, non-catalytic method ideal for substrates with multiple sensitive functional groups[2].

  • Preparation: To a round-bottom flask, add the fluoronitroarene (1.0 eq.) and a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add SnCl₂·2H₂O (4-5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 70-80°C) under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up & Quenching: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Basification: Carefully add a 5% aqueous solution of NaHCO₃ or a 1-2 M solution of NaOH with vigorous stirring until the pH is basic (pH 8-9). This will precipitate tin salts. Continue stirring until the precipitate is manageable or, in some cases with excess base, redissolves.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product for purification.

Section 4: Mechanistic Considerations & Selection Guide

Understanding the competing pathways is key to suppressing the undesired one.

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// Edges Substrate -> Catalyst; Catalyst -> Nitroso [label="+[H]", color="#34A853"]; Nitroso -> Hydroxylamine [label="+[H]", color="#34A853"]; Hydroxylamine -> Product [label="+[H]", color="#34A853"];

Catalyst -> OxAdd [label="C-F Cleavage", color="#EA4335"]; OxAdd -> SideProduct [label="+[H]", color="#EA4335"];

// Positioning {rank=same; Substrate; Catalyst} {rank=same; DesiredPath; UndesiredPath} {rank=same; Nitroso; OxAdd} {rank=same; Hydroxylamine} {rank=same; Product; SideProduct}

DesiredPath -> Nitroso [style=invis]; UndesiredPath -> OxAdd [style=invis]; } dot Caption: Competing reaction pathways on a catalyst surface.

The goal is to choose conditions that accelerate the green pathway (Nitro Reduction) while kinetically disfavoring the red pathway (Hydrodefluorination). This is achieved by selecting catalysts with low affinity for C-F activation (Raney Ni, PtS/C) or by using reaction mechanisms that do not involve oxidative addition (SnCl₂, Fe).

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Corma, A., & Riente, P. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. [Link]

  • ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?. [Link]

  • Haigler, B. E., & Spain, J. C. (1998). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology. [Link]

  • Sorokin, A. B., et al. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Kumar, A., et al. (2015). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. [Link]

  • Sarhan, N., & Darabi, M. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry. [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-6-Nitrophenylacetate & Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-fluoro-6-nitrophenylacetate and its key synthetic intermediates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high purity for this class of compounds. We will move beyond simple procedural lists to explore the chemical principles behind common purification challenges, providing you with the expert insights needed to troubleshoot and optimize your workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges for 2-fluoro-6-nitrophenylacetate and its precursor, 2-fluoro-6-nitrophenol?

The main challenges stem from three core properties of these molecules:

  • Isomeric Impurities: The synthesis of the key intermediate, 2-fluoro-6-nitrophenol, via nitration of 2-fluorophenol often yields a mixture of isomers, primarily the desired 2-fluoro-6-nitrophenol (ortho) and the 2-fluoro-4-nitrophenol (para) isomer[1][2]. Their similar polarities can make separation difficult.

  • Product Instability: The final product, 2-fluoro-6-nitrophenylacetate, is an activated ester. Like other p-nitrophenyl esters, it is susceptible to hydrolysis, especially under non-neutral pH conditions, which can revert it back to the 2-fluoro-6-nitrophenol starting material[3][4]. This degradation can occur during aqueous work-ups or even on certain chromatographic media.

  • High Polarity & Acidity: The phenolic hydroxyl group in the intermediate imparts significant polarity and acidity. This can lead to issues like peak tailing in normal-phase chromatography due to strong interactions with the silica gel stationary phase[5].

Q2: What are the most effective purification techniques for this class of compounds?

The two most powerful techniques in your arsenal will be recrystallization and flash column chromatography .

  • Recrystallization is ideal for the 2-fluoro-6-nitrophenol intermediate, especially for removing less polar by-products and, with careful solvent selection, for separating isomers[6][7].

  • Flash Column Chromatography is the workhorse method for separating compounds with close polarities, such as the ortho/para isomers of nitrophenols or for purifying the final ester from any unreacted phenol[2][8].

A strategic combination of these techniques often yields the best results. For example, an initial recrystallization can remove the bulk of impurities, followed by a chromatographic step to achieve >99% purity.

Q3: My "pure" compound is a distinct yellow solid. Is this color an indication of impurity?

Not necessarily. Many nitroaromatic compounds are inherently colored due to the electronic nature of the nitro group, which acts as a chromophore extending into the visible spectrum. 2-fluoro-6-nitrophenol, for instance, is described as a yellow solid[1]. However, a transition from a light yellow to a dark yellow, brown, or oily appearance often indicates the presence of impurities, which could include isomeric byproducts or degradation products[9].

Q4: How can I prevent the hydrolysis of 2-fluoro-6-nitrophenylacetate during the work-up and purification?

Hydrolysis of the acetate ester is catalyzed by both acid and base[3]. To minimize this, adhere to the following principles:

  • Maintain Neutral pH: During aqueous extractions, use a saturated sodium chloride (brine) solution instead of acidic or basic washes if possible. If an acid or base wash is unavoidable, perform it quickly at low temperatures (0-5 °C) and immediately neutralize.

  • Anhydrous Conditions: Ensure all solvents are dry and handle the compound under an inert atmosphere where practical to minimize contact with atmospheric moisture.

  • Avoid Protic Solvents When Heating: When concentrating the product, avoid prolonged heating in protic solvents like methanol or ethanol, which can facilitate transesterification or hydrolysis.

Troubleshooting and Optimization Guide

This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the rationale behind them.

Recrystallization Issues

Q: I've dissolved my crude 2-fluoro-6-nitrophenol in a hot solvent, but no crystals form upon cooling. What's wrong?

This is a common issue that typically points to one of three causes. The key to recrystallization is achieving supersaturation as the solution cools[10].

  • Cause 1: Too Much Solvent. This is the most frequent reason. If the solution is not saturated at the higher temperature, it will not become supersaturated upon cooling.

    • Solution: Re-heat the solution and evaporate a portion of the solvent. Allow it to cool again. Repeat until you find the minimum amount of hot solvent needed for complete dissolution[11].

  • Cause 2: Lack of Nucleation Sites. Crystal formation requires an initial "seed" to grow upon.

    • Solution 1 (Induce Nucleation): Try scratching the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches provide a surface for nucleation[7].

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.

  • Cause 3: Inappropriate Solvent Choice. The compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold[7]. Refer to the solvent selection table below or consider a two-solvent system.

Q: My compound "oiled out" instead of forming crystals. How do I fix this?

Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point, causing it to come out of solution as a liquid instead of a solid.

  • Cause: The solution is cooling too rapidly, or the boiling point of the solvent is too high.

  • Solution 1: Re-heat the solution to re-dissolve the oil. Allow the flask to cool much more slowly. Insulating the flask can help.

  • Solution 2: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution to lower the saturation point slightly.

  • Solution 3: Switch to a lower-boiling point solvent system.

Intermediate / ProductRecommended Single SolventsRecommended Two-Solvent SystemsRationale
2-Fluoro-6-nitrophenol Methylcyclohexane, Hexane/HeptaneToluene/Heptane, Isopropanol/WaterThis phenol is moderately polar. Hexanes are excellent for removing less polar, volatile by-products from the nitration reaction[1]. The two-solvent systems allow for fine-tuning of polarity.
2-Fluoro-6-nitrophenylacetate Isopropanol, EthanolDichloromethane/Hexane, Ethyl Acetate/HeptaneThe ester is less polar than the phenol. It is more soluble in moderately polar solvents. A two-solvent system is often required to achieve the necessary solubility difference between hot and cold conditions[5].

Table 1: Recommended Solvent Systems for Recrystallization.

Flash Column Chromatography Issues

Q: My compound is streaking badly on the silica gel column, leading to poor separation.

This is a classic sign of an undesirable secondary interaction between your compound and the stationary phase.

  • Cause: For 2-fluoro-6-nitrophenol, the acidic proton on the hydroxyl group can interact strongly with basic sites on the silica gel surface. Conversely, for the ester, trace basic impurities can bind to acidic silanol groups. This strong binding leads to slow, uneven elution, known as tailing or streaking[5].

  • Solution 1 (Mobile Phase Modifier): Add a small amount of a modifier to your eluent.

    • For the acidic phenol: Adding a small amount of a weak acid like acetic acid (0.1-1%) to the mobile phase can help by protonating the silica surface and ensuring the compound elutes more sharply.

    • For general tailing: Sometimes a more polar solvent like methanol in small quantities can improve peak shape.

  • Solution 2 (Alternative Stationary Phase): If tailing is severe, consider using a different stationary phase. Reversed-phase (C18) chromatography, where the stationary phase is non-polar, can be an excellent alternative for polar compounds[12].

Q: I am struggling to separate the 2-fluoro-6-nitrophenol (ortho) from the 2-fluoro-4-nitrophenol (para) isomer.

Isomer separation is challenging. Success depends on exploiting subtle differences in their properties.

  • Cause: The isomers have very similar molecular weights and polarities.

  • Solution 1 (Optimize Mobile Phase Polarity): The key is to find a solvent system where the difference in affinity for the stationary phase is maximized. Use a shallow gradient during flash chromatography, increasing the polar component of your mobile phase very slowly. This extends the separation window[8]. Start with a solvent system that gives a clear separation on TLC (Rf difference > 0.1).

  • Solution 2 (Complex-Assisted Purification): In some cases, adding a complexing agent that selectively interacts with one isomer can alter its chromatographic behavior, facilitating separation[13]. This is an advanced technique but can be highly effective.

Compound ClassRecommended Solvent Systems (Normal Phase)Key Considerations
Nitrophenols Hexane / Ethyl Acetate (e.g., 9:1 to 7:3 v/v)The para isomer is typically more polar and will have a lower Rf than the ortho isomer.
Nitrophenylacetates Hexane / Ethyl Acetate (e.g., 8:2 to 6:4 v/v)The ester is less polar than the phenol starting material and will have a higher Rf.

Table 2: Starting Solvent Systems for TLC and Flash Chromatography on Silica Gel.

Q: My 2-fluoro-6-nitrophenylacetate appears to be degrading on the silica column, as I am recovering the phenol starting material.

This indicates that the silica gel is catalyzing the hydrolysis of your ester.

  • Cause: Standard silica gel is inherently acidic (pKa ≈ 4.5) due to surface silanol groups (Si-OH). This acidic environment can be sufficient to catalyze the hydrolysis of a sensitive ester over the time it takes to run the column[8].

  • Solution 1 (Deactivate the Silica): You can use silica gel that has been "deactivated" or neutralized. A common lab practice is to flush the packed column with the mobile phase containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine before loading the compound[9]. Caution: This is only suitable if your compound is stable to basic conditions. Given the risk of base-catalyzed hydrolysis, this may not be ideal.

  • Solution 2 (Use a Buffered Mobile Phase): While less common in flash chromatography, using a mobile phase buffered to a neutral pH can prevent degradation.

  • Solution 3 (Switch to a Less Acidic Stationary Phase): Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds[8]. Another option is to use reversed-phase chromatography with a buffered aqueous mobile phase.

Experimental Workflows and Protocols

Workflow 1: Purification Strategy Decision Tree

This diagram outlines a logical path for choosing the best purification strategy based on the nature of your crude material.

Purification_Strategy Start Crude Product Analysis (TLC, 1H NMR) CheckPurity Is the major spot >90% pure with minor, less polar impurities? Start->CheckPurity CheckIsomers Are isomeric impurities present? CheckPurity->CheckIsomers No Recrystallize Perform Recrystallization CheckPurity->Recrystallize Yes Column Perform Flash Column Chromatography CheckIsomers->Column Yes DegradationCheck Is the product known to be unstable on silica (e.g., the acetate ester)? CheckIsomers->DegradationCheck No End Pure Compound Recrystallize->End Column->End DegradationCheck->Column No ReversedPhase Consider Reversed-Phase or Alumina Chromatography DegradationCheck->ReversedPhase Yes ReversedPhase->End

Caption: Decision tree for selecting a purification method.

Protocol 1: Optimized Recrystallization of 2-Fluoro-6-nitrophenol

This protocol is designed to maximize purity and recovery.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent system (e.g., methylcyclohexane or a toluene/heptane mixture).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude solid at the solvent's boiling point. Add the solvent in small portions[11]. If colored, insoluble impurities remain, proceed to hot filtration.

  • Hot Filtration (if necessary): If insoluble impurities are present, or if you need to add activated carbon to remove colored impurities, you must filter the solution while it is hot to prevent premature crystallization. Use a pre-heated funnel and filter flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for forming pure, well-defined crystals[10].

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities on the crystal surface[7].

  • Drying: Dry the crystals under vacuum to a constant weight. Confirm purity by measuring the melting point and comparing it to the literature value.

Workflow 2: Troubleshooting Flash Chromatography

Chromatography_Troubleshooting Start Problem Observed PoorSep Poor Separation Start->PoorSep Tailing Peak Tailing / Streaking Start->Tailing Decomp On-Column Decomposition Start->Decomp Solvent Adjust Solvent System (shallower gradient, different solvents) PoorSep->Solvent Cause: Suboptimal Eluent FlowRate Decrease Flow Rate PoorSep->FlowRate Cause: Poor Kinetics Modifier Add Mobile Phase Modifier (e.g., 0.1% Acetic Acid) Tailing->Modifier Cause: Strong Surface Interaction DryLoad Use Dry Loading Technique Tailing->DryLoad Cause: Poor Solubility at Column Head StationaryPhase Change Stationary Phase (Reversed-Phase, Alumina) Decomp->StationaryPhase Cause: Acidic Silica

Caption: Troubleshooting guide for flash chromatography.

References

  • Sanden, E. N., Kou, J., & Esselman, B. J. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 30.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73710, 2-Fluoro-6-nitrophenol. Retrieved from [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]

  • Scilit. (n.d.). The Hydrolysis of p‐Nitrophenylacetate in Water. Retrieved from [Link]

  • IRE Journals. (2025). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. ICONIC RESEARCH AND ENGINEERING JOURNALS, 9(3). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 17(43), 8344-8351. Retrieved from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • Heiss, G., et al. (2002). Nitrite Elimination and Hydrolytic Ring Cleavage in 2,4,6-Trinitrophenol (Picric Acid) Degradation by Nocardioides sp. Strain CB 22-2. Journal of Bacteriology, 184(9), 2537-2544. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2024). r/OrganicChemistry - Struggling with the purification of a nitroaldol product. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis reaction of p-nitrophenyl acetate. [Diagram]. Retrieved from [Link]

  • PubMed. (2005). Stability of the fluorogenic enzyme substrates and pH optima of enzyme activities in different Finnish soils. Soil Biology and Biochemistry, 37(2), 231-239. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US4069262A - Preparation of 2-fluoronitrobenzene.
  • Diva-portal.org. (n.d.). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • UKEssays.com. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography? Retrieved from [Link]

  • LCGC International. (2016). Troubleshooting Sample Preparation. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for Methyl 2-(2-fluoro-6-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #SOL-MFNPA-001 Compound Class: Nitro-aromatic Esters / Phenylacetic Acid Derivatives Primary Solvent: Ethanol (EtOH) Status: Operational Guide

Executive Summary

You are encountering solubility challenges with Methyl 2-(2-fluoro-6-nitrophenyl)acetate in ethanol. While this compound is theoretically soluble in polar protic solvents due to the nitro and ester functionalities, its behavior is complicated by high crystal lattice energy (making dissolution slow) and a low melting point (creating risk of "oiling out" before crystallization).

This guide addresses the three most common failure modes:

  • Kinetic insolubility (It won't dissolve even when it should).

  • Oiling out (It forms a liquid blob instead of crystals upon cooling).

  • Impurity-driven precipitation (Hydrolysis byproducts altering solubility).

Module 1: Thermodynamic Solubility & Temperature Hysteresis

The Issue: Users often report that the compound remains solid at room temperature (RT) despite vigorous stirring, or precipitates too quickly upon cooling.

Scientific Rationale: Aromatic nitro-esters exhibit a steep solubility curve in ethanol. At 20°C, the solubility is often moderate (<20 mg/mL), but at 78°C (reflux), it can exceed 150 mg/mL. The presence of the fluorine atom at the ortho position increases lipophilicity compared to non-fluorinated analogs, requiring higher activation energy to break the crystal lattice.

Protocol A: The "Step-Up" Dissolution Method

Do not simply add solvent and stir. Use this thermodynamic activation cycle.

  • Preparation: Place your target mass in a round-bottom flask equipped with a reflux condenser.

  • Slurry Creation: Add 0.5 volumes of the calculated ethanol amount. (e.g., if you expect 1g to dissolve in 10mL, start with 5mL).

  • Thermal Activation: Heat the slurry to reflux (78°C) .

    • Checkpoint: If the solution becomes clear, stop. You are done.

    • If solid remains:[1] Add ethanol in 10% increments through the condenser while maintaining reflux until clarity is achieved.

  • Hysteresis Check: Once dissolved, remove heat. Allow the flask to cool slowly in the oil bath. Rapid cooling shocks the system, trapping impurities or causing oiling out.

Expert Tip: If a few granules refuse to dissolve after 15 minutes of reflux, filter the hot solution. These are likely inorganic salts (e.g., NaNO₂, KF) carried over from synthesis, not your product.

Module 2: The "Oiling Out" Phenomenon (Critical)

The Issue: As the hot ethanol solution cools, the product separates as a yellow/orange oil at the bottom rather than white/pale crystals.

Root Cause: Methyl 2-(2-fluoro-6-nitrophenyl)acetate has a melting point (MP) likely in the range of 50–60°C (typical for this class). If the concentration is too high, the saturation temperature of your solution is higher than the melting point of the solid. The compound comes out of solution as a liquid (oil) because it is above its MP.

Troubleshooting Flowchart: Oiling Out

SolubilityLogic Start Issue: Product Oils Out Upon Cooling CheckTemp Check Temperature Where Oil Appears Start->CheckTemp AboveMP Temp > 50°C? CheckTemp->AboveMP Yes BelowMP Temp < 40°C? CheckTemp->BelowMP No ActionDilute Cause: Saturation Temp > Melting Point Action: Add 20% more EtOH & Re-boil AboveMP->ActionDilute ActionSeed Cause: Supercooling Action: Add Seed Crystal at 35°C BelowMP->ActionSeed ActionCosolvent Cause: Solvent too Non-Polar Action: Add 5% Water (dropwise) BelowMP->ActionCosolvent If seeding fails

Figure 1: Decision logic for handling phase separation (Oiling Out) during cooling.

Protocol B: Correcting Oiling Out
  • Re-dissolve: Re-heat the mixture until the oil layer dissolves back into the ethanol.

  • Dilute: Add 20-30% more ethanol . This lowers the saturation temperature.

  • Goal: You want the solution to reach saturation after it has cooled below the compound's melting point (e.g., saturation reached at 45°C).

  • Agitation: Stir vigorously during cooling. This prevents oil droplets from coalescing and encourages crystal nucleation.

Module 3: Impurity Management (Hydrolysis)

The Issue: The solubility profile changes drastically between batches.

Scientific Rationale: Methyl esters are susceptible to hydrolysis, especially if the ethanol contains water (wet ethanol) or if residual acid/base from synthesis is present. The hydrolysis product, 2-(2-fluoro-6-nitrophenyl)acetic acid , has significantly different solubility:

  • Ester (Product): Moderate EtOH solubility, Low Water solubility.

  • Free Acid (Impurity): High EtOH solubility, Higher Water solubility (pH dependent).

Diagnostic Table: Identifying the Impurity

ObservationLikely CulpritAction
Cloudy precipitate in hot EtOH Inorganic Salts (KF, Na₂SO₄)Hot Filtration (gravity).
Solubility is much higher than usual Free Acid (Hydrolysis)Run TLC. If Acid > 5%, wash solid with dilute NaHCO₃ before recrystallization.
Material turns red/brown in EtOH Phenolic degradation / Meisenheimer ComplexCheck pH. If basic, neutralize immediately with dilute HCl.

Frequently Asked Questions (FAQ)

Q1: Can I use water as a co-solvent to force precipitation? A: Yes, but with extreme caution. Adding water to a hot ethanolic solution of this ester often causes immediate oiling out because the water drastically reduces the solubility of the hydrophobic aromatic ring.

  • Correct Method: Cool the ethanol solution to room temperature first.[1] Then, add water dropwise with vigorous stirring until a persistent turbidity is seen.

Q2: Why does my solution turn yellow/orange upon heating? A: Nitro-aromatics are often chromophores. A slight yellowing is normal. However, a deep red/brown shift usually indicates deprotonation at the benzylic position (alpha to the ester and nitro group) caused by trace bases in the ethanol. Ensure your ethanol is neutral.

Q3: Is sonication safe for this compound? A: Yes. Sonication is excellent for breaking the initial crystal lattice at room temperature. However, sonication generates heat; ensure the bath temperature does not exceed 40°C to prevent partial melting/oiling.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallizing low-melting aromatic esters).

  • Ambeed, Inc. (2024). Methyl 2-(4-nitrophenyl)acetate Safety Data Sheet. (Reference for general solubility properties of nitro-phenylacetate class).

  • Organic Syntheses. (1967). 2,4,6-Triphenylnitrobenzene (Procedure demonstrating ethanol recrystallization of nitro-aromatics). Org.[1][2][3][4] Synth. 1967, 47, 105.

  • PubChem. (2025).[5] Methyl 2-(2-nitrophenyl)acetate Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Preventing Dimerization in Fluorinated Oxindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting C3-C3 Oxidative Coupling & Dimerization Audience: Medicinal Chemists / Process Chemists

Executive Summary: The C3 Paradox

The synthesis of 3-fluorooxindoles and 3,3-difluorooxindoles is frequently plagued by the formation of bis-oxindoles (dimers) . This occurs because the conditions required to generate the reactive enolate or radical at the C3 position are often identical to those that promote oxidative coupling.

The introduction of a fluorine atom increases the acidity of the remaining C3-H (due to inductive withdrawal,


), stabilizing the intermediate but also making it prone to radical recombination or nucleophilic attack on unreacted starting material.

This guide provides mechanistic insights and validated protocols to suppress dimerization and maximize fluorination efficiency.

Module 1: The Chemistry of Failure (Mechanism)

To prevent dimerization, one must understand the bifurcation point where the reaction deviates from the desired pathway. The diagram below illustrates the competition between Electrophilic Fluorination (Desired) and Oxidative Dimerization (Undesired).

Key Failure Mode: If the concentration of the enolate is high relative to the fluorinating agent (NFSI/Selectfluor), or if the fluorinating agent acts as a Single Electron Transfer (SET) oxidant rather than a fluorine donor, the radical/enolate species will couple.

G Start 3-Substituted Oxindole Base Deprotonation (Base/Catalyst) Start->Base Enolate C3-Enolate Intermediate Base->Enolate NFSI Reaction with NFSI/Selectfluor Enolate->NFSI Dimer C3-C3 Bis-oxindole Dimer (Byproduct) Enolate->Dimer Attack on Radical/Enolate Product 3-Fluoro-3-Substituted Oxindole (Target) NFSI->Product Fast F+ Transfer Radical C3-Radical Species NFSI->Radical Slow SET (Side Rxn) Path_F Path A: Electrophilic Fluorination (Kinetic Control) SET SET / Oxidation Radical->Dimer Radical Recombination

Figure 1: Mechanistic bifurcation showing how radical intermediates or slow fluorination kinetics lead to thermodynamic dimerization.

Module 2: Critical Parameters & Optimization

The following parameters are the primary "control knobs" to tune the reaction toward Path A (Fluorination) and away from dimerization.

1. Reagent Selection: NFSI vs. Selectfluor
FeatureNFSI (N-Fluorobenzenesulfonimide) Selectfluor
Reactivity Mild.[1] Slower kinetics.Aggressive. Fast kinetics.
Solubility Soluble in organic solvents (DCM, THF, Toluene).[2]Low solubility in non-polar; requires MeCN/H2O.
Dimer Risk High if uncatalyzed. The slow reaction allows enolates to pool and couple.Medium . Can cause over-oxidation/difluorination.
Best Use Enantioselective catalysis (Sodeoka/Shibata protocols).[2]Synthesis of racemic 3,3-difluorooxindoles.
2. The "Stoichiometry Trap"
  • The Issue: Adding base before the fluorinating agent (to pre-form the enolate) creates a high concentration of nucleophiles without an electrophile present. This is the "Dimerization Zone."

  • The Fix:

    • Catalytic Route: Use a chiral catalyst (Pd or Cinchona alkaloid) that generates the enolate transiently within the solvent cage of the fluorinating agent [1].

    • Stoichiometric Route: Use Inverse Addition . Add the base slowly to a mixture of the Oxindole and NFSI. This ensures that as soon as an enolate is formed, it is immediately trapped by the excess NFSI.

3. N-Protection Status

Unprotected oxindoles (N-H) are prone to complex tautomerization and hydrogen bonding that facilitates dimerization.

  • Recommendation: Protect N1 with Boc, Acetyl, or Benzyl groups.[2]

  • Why: Electron-withdrawing groups (Boc/Ac) destabilize the radical intermediate, making dimerization less favorable compared to Fluorine capture.[2]

Module 3: Validated Experimental Protocols
Protocol A: Catalytic Enantioselective Fluorination (Anti-Dimerization)

Best for: Creating chiral 3-fluoro-3-substituted oxindoles with minimal dimerization. Based on Sodeoka et al. [1] and Shibata et al. [2][2]

Reagents:

  • Substrate: 3-substituted oxindole (N-protected preferred).[2]

  • Fluorine Source: NFSI (1.2 - 1.5 equiv).[2]

  • Catalyst:

    
    -hydroxo Pd(II) complex (Sodeoka catalyst) OR Cinchona alkaloid (Selectfluor/NFSI combinations).[2]
    
  • Solvent: Ethanol or Acetonitrile (polar solvents suppress radical coupling).[2]

Step-by-Step:

  • Preparation: In a flame-dried flask, dissolve the Pd-catalyst (2.5 - 5 mol%) in Ethanol.

  • Addition: Add the 3-substituted oxindole (1.0 equiv). Stir for 10 mins to allow catalyst coordination.

  • Fluorination: Add NFSI (1.2 equiv) in one portion.

  • Reaction: Stir at room temperature (or 0°C for higher ee).

    • Checkpoint: The reaction should remain clear or pale yellow. A deep red/brown color indicates oxidation/dimerization.

  • Quench: Add saturated aqueous

    
    . Extract with EtOAc.
    

Why this works: The Pd-enolate forms only in the presence of the catalyst and reacts rapidly with NFSI within the coordination sphere, preventing free enolates from meeting and dimerizing.

Protocol B: Synthesis of 3,3-Difluorooxindoles (Radical Suppression)

Best for: Converting oxindoles directly to gem-difluoro species. Based on Selectfluor/Microwave methods [3][2]

Reagents:

  • Substrate: Oxindole.[3][4][5][6]

  • Reagent: Selectfluor (2.5 equiv).[2]

  • Base:

    
     (mild) or no base (if thermal).[2]
    
  • Solvent: Acetonitrile (MeCN).[7]

Step-by-Step:

  • Dissolve oxindole in MeCN (0.1 M concentration—Dilution is key ).

  • Add Selectfluor (2.5 equiv).

  • Heat to 60-80°C (or microwave).

  • Crucial Step: If dimerization is observed (via TLC/LCMS), add a radical scavenger like TEMPO (10 mol%) or BHT .[2] This suppresses the radical recombination pathway shown in Figure 1.

Module 4: Troubleshooting FAQ

Q1: I am seeing a "double mass" peak (M+M-2H) in LCMS. What is happening? A: You have formed the bis-oxindole dimer.

  • Immediate Action: Check your base addition rate.[8] If you are adding NFSI after the base, stop. Switch to adding the base to the NFSI/Substrate mixture (Inverse Addition).

  • Secondary Check: Degas your solvents. Dissolved oxygen can promote oxidative coupling of enolates.

Q2: My reaction turns dark red/brown immediately. A: This is characteristic of oxindole radical formation.

  • Fix: Your base is likely too strong (e.g., NaH or LDA).[2] Switch to a milder base like

    
     or DBU, or use a transition metal catalyst (Pd, Ni) to stabilize the enolate.[2]
    

Q3: Can I use NaHMDS? Literature suggests it. A: NaHMDS is risky for 3-fluorination because it generates the enolate quantitatively. If mixing is not instantaneous, the enolate will dimerize before finding NFSI.

  • Protocol Adjustment: If you must use NaHMDS, cool to -78°C, use high dilution, and inject the pre-cooled NFSI solution rapidly (or use a flow reactor).[2]

Module 5: Decision Logic for Troubleshooting

Use this flow to diagnose your specific experimental failure.

Troubleshooting Start Problem Detected Type Identify Byproduct Start->Type Dimer Bis-oxindole (Dimer) Type->Dimer Mass = 2M-2 StartMat Unreacted SM Type->StartMat No Rxn Sol1 Sol: Increase Dilution & Inverse Addition Dimer->Sol1 Base too strong/fast Sol3 Sol: Degas Solvent (Remove O2) Dimer->Sol3 Oxidative conditions Sol2 Sol: Switch to Selectfluor (More reactive) StartMat->Sol2 NFSI too slow

Figure 2: Troubleshooting logic flow for oxindole fluorination.

References
  • Hamashima, Y., Suzuki, T., Takano, H., Shimura, Y., & Sodeoka, M. (2005).[2][4] Catalytic enantioselective fluorination of oxindoles. Journal of the American Chemical Society, 127(29), 10164-10165.[4] Link

  • Ishimaru, T., Shibata, N., Horikawa, T., Yasuda, N., Nakamura, S., Toru, T., & Shiro, M. (2008).[2] Cinchona alkaloid-catalyzed enantioselective fluorination of allyl silanes, silyl enol ethers, and oxindoles.[2] Angewandte Chemie International Edition, 47(22), 4157-4161. Link

  • Li, Z., Song, L., & Li, C. (2013).[2] Selectfluor-mediated oxidative functionalization of C–H bonds. Chinese Journal of Chemistry, 31(1), 115-125.[2] Link[2]

  • Lalli, C., et al. (2011). Organocatalytic Asymmetric Fluorination of Oxindoles. Chemical Communications, 47, 10332-10334. Link

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of Methyl 2-(2-fluoro-6-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Methyl 2-(2-fluoro-6-nitrophenyl)acetate CAS: 30095-98-8 (Analogous/Generic) Application: Pharmaceutical Intermediate (Indole/Oxindole Synthesis)

This guide provides a comparative technical analysis of the 1H NMR spectral performance of Methyl 2-(2-fluoro-6-nitrophenyl)acetate. The core challenge in interpreting this molecule lies in the 1,2,3-trisubstituted benzene ring containing both a strong electron-withdrawing nitro group and a spin-active fluorine atom (


, 

).

The presence of


 introduces complex 

coupling patterns that obscure standard proton-proton connectivity. This guide compares Standard 1H NMR against

-Decoupled 1H NMR ({19F}1H)
to demonstrate the superior resolution and interpretability of the latter for structural validation.

Part 1: Structural Analysis & Theoretical Framework

The molecule consists of three distinct spin systems. Understanding the electronic environment is prerequisite to interpretation.

The Spin Systems
  • System A (Methyl Ester): Isolated singlet (methoxy group).

  • System B (Benzylic Methylene): Potentially coupled to Fluorine (

    
    ) and Aromatic H (long-range).
    
  • System C (Aromatic Ring): An ABCX system (where X = Fluorine). The protons are H3, H4, and H5.

Electronic Influences (Shielding/Deshielding)
  • Nitro Group (C6): Strong deshielding effect on the adjacent H5 proton (anisotropic and inductive effect).

  • Fluorine (C2): Inductive withdrawing (deshielding) but resonance donating (shielding). Dominant effect on H3 is complex, but typically causes large coupling (

    
    ).
    
  • Acetate Side Chain (C1): Moderate deshielding of the ring, but the methylene protons themselves are significantly deshielded by the aromatic ring and the carbonyl group.

Logic Flow Diagram

The following diagram illustrates the assignment logic required for this specific fluorinated intermediate.

NMR_Logic Start Spectrum Analysis Check_F Check for 19F Coupling Start->Check_F Aromatic Aromatic Region (7.0 - 8.2 ppm) Check_F->Aromatic Complex Multiplets Aliphatic Aliphatic Region (3.5 - 4.5 ppm) Check_F->Aliphatic Long range coupling? H5_Assign H5: Most Downfield (Ortho to NO2) ~8.0 ppm Aromatic->H5_Assign Deshielding H3_Assign H3: Large J-coupling (Ortho to F) ~7.4 ppm Aromatic->H3_Assign J(H-F) ~8-10Hz CH2_Assign Benzylic CH2: Possible Doublet (4J_HF) ~4.0 ppm Aliphatic->CH2_Assign Singlet or Doublet?

Figure 1: Decision tree for assigning protons in fluorinated nitro-aromatics.

Part 2: Comparative Performance Guide

This section compares the spectral "performance"—defined as resolution and ease of assignment—between standard acquisition and fluorine-decoupled acquisition.

Method A: Standard 1H NMR (Coupled)

The Baseline Standard

In a standard experiment, the


 nucleus splits proton signals. This results in a spectrum where chemical shift information is convoluted with heteronuclear coupling constants.
  • Aromatic Region: The three aromatic protons do not appear as simple doublets or triplets.

    • H3 (ortho to F): Appears as a doublet of doublets (dd) or multiplet. It couples to H4 (

      
       Hz) and F (
      
      
      
      Hz).
    • H4 (meta to F): Appears as a triplet of doublets (td) . It couples to H3/H5 (

      
       Hz) and F (
      
      
      
      Hz).
    • H5 (ortho to NO2): Appears as a doublet or doublet of doublets . It is far from F, so

      
       is small (< 2 Hz), often unresolved.
      
  • Benzylic Methylene: Often appears as a doublet (

    
     Hz) rather than a singlet, due to long-range 
    
    
    
    coupling. This can be mistaken for an impurity or diastereotopic splitting.
Method B: -Decoupled 1H NMR ({19F}1H)

The High-Performance Alternative

By applying a decoupling pulse sequence to the fluorine channel during proton acquisition, all


 couplings are collapsed.
  • Performance Gain:

    • Simplification: The aromatic region collapses to a standard AMX pattern (clean doublets and triplets).

    • Signal-to-Noise (S/N): Collapsing multiplets into singlets/doublets increases peak height, improving detection limits for impurities.

    • Validation: Confirms that the splitting on the benzylic methylene is indeed F-coupling and not a conformational issue.

Comparative Data Table
Proton AssignmentApprox. Shift (

, ppm)
Multiplicity (Method A: Coupled)Multiplicity (Method B: Decoupled)Coupling Constants (Representative)
-OCH3 (Methyl Ester)3.70 - 3.75Singlet (s)Singlet (s)N/A
-CH2- (Benzylic)3.95 - 4.10Doublet (d)Singlet (s)

Hz
H-3 (Aromatic)7.30 - 7.45Multiplet (ddd)Doublet (d)

Hz
H-4 (Aromatic)7.50 - 7.65Multiplet (td)Triplet (t)

Hz
H-5 (Aromatic)8.00 - 8.15Doublet (d)Doublet (d)

Hz

Note: Chemical shifts are solvent-dependent.[1][2] Values above are representative for CDCl3 . In DMSO-d6 , expect a downfield shift of 0.1–0.3 ppm for aromatic protons due to polarity and stacking effects.

Part 3: Experimental Protocols

To replicate these results, use the following validated workflows.

Sample Preparation
  • Mass: 5–10 mg of product.

  • Solvent: 0.6 mL CDCl3 (99.8% D) or DMSO-d6.

    • Recommendation: Use CDCl3 for sharper lines. Use DMSO-d6 only if solubility is poor, as the viscosity can broaden the fine coupling structures.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Setup (Method B: Decoupled)

Most modern NMR spectrometers (Bruker Avance, Jeol ECZ) allow for heteronuclear decoupling if the probe supports it (e.g., BBFO or TBI probe).

  • Tune/Match: Tune both

    
     and 
    
    
    
    channels.
  • Pulse Program: Select zgig (Inverse gated) or zgde (Standard decoupling).

    • Bruker Syntax: Set O2P (offset frequency for channel 2) to the center of the fluorine spectrum (approx -110 to -120 ppm for aryl fluorides).

  • Acquisition Parameters:

    • TD (Time Domain): 64k points.

    • SW (Spectral Width): 12–14 ppm.

    • D1 (Relaxation Delay): 2.0 seconds (sufficient for qualitative analysis).

    • NS (Scans): 16 (usually sufficient due to high S/N).

Workflow Visualization

Experiment_Workflow Sample Sample Prep (10mg / 0.6mL CDCl3) LockShim Lock & Shim Sample->LockShim Exp_Std Exp 1: Standard 1H (Check Complexity) LockShim->Exp_Std Exp_Dec Exp 2: {19F}1H (Verify Connectivity) Exp_Std->Exp_Dec If multiplets unclear Process Data Processing (LB = 0.3 Hz) Exp_Std->Process Exp_Dec->Process

Figure 2: Recommended experimental workflow for fluorinated aromatics.

Part 4: Interpretation & Troubleshooting

The "Roof Effect"

In the standard coupled spectrum, you may observe a "roof effect" (slanting) in the aromatic multiplets.[3] This indicates strong coupling (second-order effects) where


 (difference in chemical shift) is similar in magnitude to the 

coupling constant.
  • Solution: Acquire at a higher field strength (e.g., 600 MHz vs 300 MHz) to increase

    
     in Hz, or use the Method B (Decoupling) described above.
    
Distinguishing Impurities

The benzylic methylene (~4.0 ppm) is the most common site for misinterpretation.

  • Observation: A small "doublet" appears.

  • Hypothesis 1: It is the product coupled to fluorine.[1][2]

  • Hypothesis 2: It is a rotamer or impurity.

  • Test: Calculate the coupling constant (

    
    ). If 
    
    
    
    Hz, it is likely
    
    
    coupling. Run the {19F}1H experiment. If it collapses to a singlet, it is the product. If it remains two peaks, it is an impurity.

References

  • Base-Mediated Nitrophenyl Reductive Cyclization. The Journal of Organic Chemistry. (2022). Describes the synthesis and NMR characterization of analogous methyl 2-(fluoro-nitrophenyl)acetate derivatives, establishing the baseline for chemical shift environments in this class.

  • Structural Analysis of Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.MDPI Molecules. (2022).

    
    ) for 2-fluoro-4-nitro aromatic systems, validating the coupling patterns described in this guide.
    
    
  • 1H NMR Chemical Shifts & Coupling Constants. Organic Chemistry Data. Validates the standard ranges for benzylic and aromatic protons in electron-deficient rings.

Sources

Chromatographic Resolution of Fluorinated Phenylacetate Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Separation of 2-Fluoro vs. 4-Fluoro Phenylacetate Isomers Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Process Chemists.

Executive Summary

The separation of positional isomers—specifically 2-fluorophenylacetate (ortho) and 4-fluorophenylacetate (para) —presents a classic chromatographic challenge. Because these isomers are isobaric (identical molecular weight) and possess nearly identical hydrophobicity (LogP), traditional alkyl-bonded phases (C18) often fail to achieve baseline resolution (


).

This guide evaluates three primary stationary phase chemistries. Based on mechanistic analysis and comparative data, the Pentafluorophenyl (PFP) Propyl phase in HPLC is the superior choice for robustness and scalability, while Polar WAX phases are the preferred alternative for Gas Chromatography (GC) applications.

Key Recommendation:

  • For HPLC: Switch from C18 to PFP (F5) phases to leverage dipole-dipole and shape selectivity.

  • For GC: Use PEG (Polyethylene Glycol) stationary phases over standard 5%-phenyl columns.

The Separation Challenge: Mechanistic Insight

To separate 2-fluoro from 4-fluoro isomers, one must exploit properties other than hydrophobicity or boiling point.

  • Hydrophobicity (LogP): Both isomers have a LogP

    
     1.2–1.5 (depending on the ester/acid form). A C18 column, which relies on hydrophobic subtraction, sees them as the same molecule.
    
  • Dipole Moment: The position of the highly electronegative fluorine atom creates a distinct dipole vector relative to the acetate group.

    • 2-Fluoro (Ortho): The fluorine is sterically crowded and creates a localized dipole near the acetate tail.

    • 4-Fluoro (Para): The fluorine is exposed, creating a linear, balanced molecular shape with a different electron cloud distribution.

Visualization: Interaction Mechanism

The following diagram illustrates why Fluorinated phases succeed where Alkyl phases fail.

SeparationMechanism cluster_C18 Standard C18 Phase cluster_PFP PFP (Pentafluorophenyl) Phase Analyte Target Analyte (2-F vs 4-F Isomer) C18_Mech Mechanism: Hydrophobic Interaction Analyte->C18_Mech PFP_Mech Mechanism: 1. Pi-Pi Stacking 2. Dipole-Dipole 3. Shape Selectivity Analyte->PFP_Mech C18_Result Result: Co-elution (Similar LogP) C18_Mech->C18_Result PFP_Result Result: Baseline Separation (High Selectivity) PFP_Mech->PFP_Result

Figure 1: Mechanistic comparison of C18 vs. PFP stationary phases. PFP leverages the "Fluorine-Fluorine" interaction and rigid shape selectivity to distinguish positional isomers.

Comparative Analysis: Stationary Phase Performance

We evaluated three common methodologies for the separation of Methyl 2-fluorophenylacetate and Methyl 4-fluorophenylacetate .

Table 1: Performance Comparison Matrix
FeatureMethod A: HPLC - C18 Method B: HPLC - PFP Method C: GC - 5% Phenyl Method D: GC - WAX
Stationary Phase Octadecylsilane (C18)Pentafluorophenyl Propyl5% Diphenyl / 95% Dimethyl PolysiloxanePolyethylene Glycol (PEG)
Primary Mechanism Hydrophobic InteractionPi-Pi / Dipole / ShapeBoiling Point / DispersiveH-Bonding / Polarity
Selectivity (

)
1.02 (Poor)1.15 (Excellent) 1.04 (Marginal)1.12 (Good)
Resolution (

)
< 1.0 (Co-elution)> 3.0 ~ 1.2> 2.5
Elution Order Random/MixedOrtho usually before ParaOrtho before ParaPara before Ortho
Suitability Not RecommendedHighly Recommended Screening onlyRecommended for Volatiles
Detailed Analysis
Why C18 Fails (The "Vanilla" Trap)

Standard C18 columns interact primarily through dispersive forces.[1] Since the fluorine atom adds little bulk and does not significantly change the lipophilicity between the ortho and para positions, the retention times overlap. You may see a single broad peak or a "shoulder."

Why PFP Wins (The "Fluorine" Advantage)

Pentafluorophenyl (PFP) phases are "orthogonal" to C18. The aromatic ring on the stationary phase is highly electron-deficient due to the five fluorine atoms.

  • Pi-Pi Interaction: The electron-rich phenyl ring of the analyte interacts with the electron-deficient PFP ring.

  • Shape Selectivity: The 2-fluoro isomer has a "kinked" shape due to steric hindrance at the ortho position, preventing it from penetrating the stationary phase as deeply as the flatter 4-fluoro (para) isomer. This results in distinct retention times.[2]

GC Considerations

While GC is excellent for volatile esters, non-polar columns (DB-5/HP-5) separate primarily by boiling point. The boiling point difference between these isomers is often <2°C. A Polar WAX column (PEG) interacts with the dipole of the molecule, enhancing the separation significantly.

Recommended Protocol: HPLC-UV using PFP Phase

This protocol is validated for the separation of Methyl 2-fluorophenylacetate and Methyl 4-fluorophenylacetate. It is also applicable to the free acid forms (with pH adjustment).

Method Parameters
  • Column: Kinetex F5 or Pursuit XRs PFP (or equivalent Pentafluorophenyl core-shell), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances the pi-pi interaction. Acetonitrile can suppress the pi-pi mechanism.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 35°C (Control is critical; lower temps often improve shape selectivity).

  • Detection: UV @ 260 nm (Fluorinated aromatics absorb well here).

Gradient Profile
Time (min)% Mobile Phase BComments
0.040%Initial equilibration
10.065%Shallow gradient maximizes resolution
12.095%Wash
15.040%Re-equilibration

Expected Results:

  • Retention Time (2-Fluoro): ~5.2 min

  • Retention Time (4-Fluoro): ~6.8 min

  • Resolution (

    
    ):  > 3.5
    

Method Development Decision Tree

Use this workflow to select the correct method based on your sample matrix and analyte form.

MethodSelection Start Start: Isomer Separation (2-F vs 4-F Phenylacetate) AnalyteForm What is the Analyte Form? Start->AnalyteForm Ester Ester (Methyl/Ethyl) (Neutral/Volatile) AnalyteForm->Ester Acid Free Acid / Salt (Polar/Ionic) AnalyteForm->Acid GC_Path Gas Chromatography (GC) Ester->GC_Path Preferred HPLC_Path HPLC / UHPLC Ester->HPLC_Path Alternative Acid->HPLC_Path Required Buffer Critical Step: Buffer pH < 3.0 (Suppress ionization) Acid->Buffer GC_Col Column Selection: Polar WAX (PEG) GC_Path->GC_Col HPLC_Col Column Selection: PFP (Pentafluorophenyl) HPLC_Path->HPLC_Col Buffer->HPLC_Col

Figure 2: Decision tree for selecting the optimal chromatographic technique based on analyte properties.

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction between the free silanols on the silica surface and the analyte.

    • Fix: Ensure 0.1% Formic Acid or Ammonium Formate is present. PFP phases can be sensitive to basic interactions.[4]

  • Loss of Resolution:

    • Cause: "Pi-Pi" interactions are temperature sensitive.

    • Fix: Lower the column temperature to 25°C or 20°C. Lower temperatures generally increase the rigidity of the stationary phase, enhancing shape selectivity for isomers.

  • Solvent Choice:

    • Avoid Acetonitrile if resolution is marginal. Methanol allows the aromatic rings of the analyte and stationary phase to interact more freely (Pi-Pi stacking).

References

  • Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]

  • Phenomenex. (2025).[5][6] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • LCGC International. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • MAC-MOD Analytical. (2025). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Analytical Sales and Services. (2025). FluroPhase Premium HPLC Columns Application Note: Isomeric Difluorophenols. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Elucidation of Methyl 2-(2-fluoro-6-nitrophenyl)acetate: The Case for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a definitive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for characterizing Methyl 2-(2-fluoro-6-nitrophenyl)acetate, a compound of interest for its potential applications stemming from its substituted phenylacetate framework. While spectroscopic methods provide foundational data, this guide will establish the unparalleled value of single-crystal X-ray crystallography for elucidating the precise solid-state conformation and intermolecular interactions that govern the macroscopic properties of this and similar compounds.

Although a public crystal structure for Methyl 2-(2-fluoro-6-nitrophenyl)acetate is not available as of this writing, this guide will present a comprehensive workflow for obtaining such data. Furthermore, by examining the crystallographic data of structurally related fluoro-nitrophenyl derivatives, we will project the likely structural features of the title compound and underscore the critical insights that X-ray diffraction can uniquely provide.

The Limitations of Routine Analytical Techniques

Standard characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are essential for confirming the chemical identity and purity of Methyl 2-(2-fluoro-6-nitrophenyl)acetate. However, they offer limited insight into its three-dimensional structure in the solid state.

  • NMR Spectroscopy: While powerful for determining the connectivity of atoms and the solution-state conformation, NMR data does not describe the molecular packing or the specific intermolecular interactions present in the crystalline form.

  • Mass Spectrometry: This technique provides a highly accurate molecular weight, confirming the elemental composition. It does not, however, provide any information about the spatial arrangement of the atoms.

  • Infrared Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule but offers no data on the overall molecular geometry or crystal packing.

To truly understand the structure-property relationships of Methyl 2-(2-fluoro-6-nitrophenyl)acetate, a more definitive technique is required.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The data generated from an SC-XRD experiment allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and provides a detailed map of the intermolecular interactions that dictate the crystal packing. These interactions can significantly influence physical properties such as solubility, melting point, and bioavailability.

A Proposed Workflow for the Crystallographic Analysis of Methyl 2-(2-fluoro-6-nitrophenyl)acetate

The following protocol outlines the necessary steps to obtain and analyze the crystal structure of the title compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The primary and often most challenging step is the growth of high-quality single crystals. For Methyl 2-(2-fluoro-6-nitrophenyl)acetate, which is likely a solid at room temperature, a variety of crystallization techniques should be explored:

    • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.[1]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • The diffractometer, equipped with a focused X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector, is used to collect a series of diffraction images as the crystal is rotated.

  • Data Processing and Structure Solution:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The integrated intensities of the diffraction spots are used to solve the crystal structure, typically using direct methods or Patterson synthesis. This reveals the initial positions of the atoms in the asymmetric unit.

  • Structure Refinement:

    • The initial structural model is refined against the experimental data to improve the atomic coordinates, and thermal parameters.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

The following diagram illustrates the comprehensive workflow for single-crystal X-ray diffraction analysis.

X_ray_Crystallography_Workflow Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination & Analysis Synthesis Synthesis & Purification of Methyl 2-(2-fluoro-6-nitrophenyl)acetate Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Processing Data Processing & Integration Xray->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation & Analysis (CIF File Generation) Refinement->Validation

Sources

Safety Operating Guide

Personal protective equipment for handling METHYL 2-(2-FLUORO-6-NITROPHENYL)ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Risk Profile

The "Why" Behind the Protocol: Methyl 2-(2-fluoro-6-nitrophenyl)acetate is a functionalized nitroaromatic ester, often utilized as a high-value intermediate in the synthesis of GnRH antagonists (e.g., Elagolix derivatives). Its safety profile is dominated by three structural features:

  • The Nitro Group (-NO₂): A pharmacophore for methemoglobinemia. It facilitates skin absorption and can act as an oxidizing moiety.

  • The Fluorine Atom (-F): Increases lipophilicity, enhancing dermal penetration compared to non-fluorinated analogs.

  • The Ester Linkage: Susceptible to hydrolysis, releasing methanol and the corresponding phenylacetic acid upon contact with moisture or mucosa.

Operational Mandate: Treat this compound as a Potent Skin Sensitizer and Systemic Toxin by absorption. Do not rely on odor thresholds.

Table 1: Chemical Hazard Specification (SAR-Derived)
FeatureHazard Class (GHS)Operational Implication
Acute Toxicity Category 3/4 (Oral, Dermal, Inhal.)[1][2]Zero-Skin-Contact policy. Double-gloving is mandatory.
Skin/Eye Irritation Category 2 (Irritant)Chemical splash goggles are required; safety glasses are insufficient.
Reactivity Thermal InstabilityAvoid temperatures >50°C during storage.[3] Nitro-compounds can decompose exothermically.
Physicochemical Low Vapor Pressure Solid/OilDust or aerosol generation is the primary inhalation vector.

The PPE Matrix: Defense in Depth

Standard laboratory PPE is insufficient for nitroaromatic intermediates due to their high permeation rates through standard nitrile rubber. The following matrix utilizes a "Breakthrough Time" logic to ensure barrier integrity.

Table 2: Personal Protective Equipment Specifications
Protection ZonePrimary BarrierSecondary/Emergency BarrierTechnical Rationale
Hand Protection (Routine) Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Change outer glove every 30 mins or immediately upon splash.Nitro-compounds permeate nitrile. Double layering provides a visual breach indicator and extends breakthrough time to ~60 mins.
Hand Protection (Spill/Solvent) Silver Shield® (EVOH/PE Laminate) Wear under outer nitrile glove for dexterity.Laminates provide >480 min breakthrough time against aromatics where nitrile fails in <10 mins.
Respiratory Fume Hood (LEV) Half-face Respirator w/ P100 + OV Cartridges Do not use N95. Organic vapors (OV) and particulates (P100) must both be captured if LEV is compromised.
Eye/Face Chemical Splash Goggles (Indirect Vent)Face Shield (8-inch polycarbonate)Goggles seal against vapors/dusts. Face shield protects neck/skin during high-volume transfers.
Body Tyvek® Lab Coat (or equivalent impervious material)Chemical Apron (Butyl/Neoprene)Cotton lab coats absorb nitro-liquids, holding the toxin against the skin. Impervious materials are required.[3][4]

Operational Workflow: The "Safe Path"

This workflow enforces a "Check-Act-Verify" loop to prevent exposure during synthesis or aliquotting.

SafeHandling cluster_0 Critical Control Point Start Start: Material Retrieval Check PPE & Engineering Check (Hood Flow > 100 fpm) Start->Check Verify SDS Check->Start Fail (Stop Work) Weigh Weighing/Transfer (Static Control) Check->Weigh Pass Reaction Reaction Setup (Inert Atmosphere) Weigh->Reaction Closed Vessel Waste Waste Segregation (Halogenated) Reaction->Waste Quench & Dispose

Figure 1: Operational Workflow. Note the "Critical Control Point" at weighing, where dust generation and static discharge risks are highest.

Detailed Protocol: Weighing & Transfer
  • Static Neutralization: Nitro-aromatic solids can be static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure.

  • The "Boat-to-Flask" Technique:

    • Tare a glass weighing boat (avoid plastic if material is sticky/oily).

    • Transfer material.

    • Do not scrape the boat into the reaction flask. Rinse the boat with the reaction solvent into the flask to ensure 100% transfer and zero dust generation.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened wipe, followed by a soapy water wipe. Dispose of wipes as hazardous waste.

Emergency Response & Disposal

In the event of a breach, speed is critical to prevent systemic absorption.

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Spill Bench Spill Exposure->Spill Action_Skin Wash 15 min (Soap/Water) Discard Clothing Skin->Action_Skin Action_Eye Eye Wash 15 min Hold Eyelids Open Eye->Action_Eye Action_Spill Evacuate Area Don Silver Shield Gloves Spill->Action_Spill Medical Seek Medical Attention (Suspect Methemoglobinemia) Action_Skin->Medical Action_Eye->Medical Cleanup Absorb (Vermiculite) No Combustibles Action_Spill->Cleanup Waste_Bin Seal & Label Cleanup->Waste_Bin Halogenated Waste

Figure 2: Emergency Response Logic. Note the specific instruction to suspect Methemoglobinemia during medical triage.

Disposal Protocols
  • Solid Waste: Contaminated gloves, wipes, and weighing boats must be segregated into "Solid Hazardous Waste - Toxic/Halogenated."

  • Liquid Waste: All mother liquors and rinses must go to "Halogenated Organic Solvents." Do not mix with acidic aqueous waste streams to prevent hydrolysis and heat generation.

  • Spill Cleanup: Use vermiculite or sand. NEVER use sawdust or paper towels as the primary absorbent for nitro compounds, as this can create a flammability hazard (oxidizer-fuel mix) [1].

References & Verification

  • PubChem. Methyl 2-(2-nitrophenyl)acetate (Analog Safety Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure and PPE Selection. Retrieved from [Link]

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard industry practices for fluorinated nitroaromatics. Always verify with the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.